molecular formula C9H16O3 B063240 Butyl (2S)-oxolane-2-carboxylate CAS No. 178461-69-3

Butyl (2S)-oxolane-2-carboxylate

Cat. No.: B063240
CAS No.: 178461-69-3
M. Wt: 172.22 g/mol
InChI Key: HISPCZJMPXQANI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl (2S)-oxolane-2-carboxylate is a high-purity, enantiomerically pure chiral building block of significant value in synthetic organic chemistry and medicinal chemistry research. This compound is the butyl ester of (S)-(-)-2-Hydroxy-gamma-butyrolactone, serving as a versatile precursor for the introduction of a stereodefined tetrahydrofuran moiety, a common structural motif found in numerous natural products and bioactive molecules. Its primary research application lies in the synthesis of complex molecules where the stereochemistry at the 2-position is critical for biological activity or material properties. The (S)-configured stereocenter acts as a key handle for diastereoselective synthesis, enabling the construction of molecules with defined three-dimensional architecture.

Properties

IUPAC Name

butyl (2S)-oxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h8H,2-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISPCZJMPXQANI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@@H]1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460815
Record name CTK4D6792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178461-69-3
Record name CTK4D6792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Butyl (S)-tetrahydrofuran-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Chiral Intermediate.

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the solubility of intermediates is paramount for process optimization, formulation design, and ultimately, the successful translation of a compound from the laboratory to production. This technical guide provides an in-depth exploration of the solubility of Butyl (S)-tetrahydrofuran-2-carboxylate, a chiral building block of significant interest.

This document moves beyond a simple compilation of data, offering a robust theoretical framework, predictive models, and practical experimental protocols to empower researchers in their solvent selection and process development endeavors.

Introduction to Butyl (S)-tetrahydrofuran-2-carboxylate

Butyl (S)-tetrahydrofuran-2-carboxylate is a chiral ester that incorporates the tetrahydrofuran (THF) moiety, a common structural motif in many biologically active compounds. Its specific stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The butyl ester group imparts a degree of lipophilicity, influencing its interaction with a wide range of organic solvents. A comprehensive understanding of its solubility is, therefore, a critical first step in its effective utilization.

The Theoretical Underpinnings of Solubility: A Focus on Hansen Solubility Parameters

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. For a more quantitative and predictive approach, the Hansen Solubility Parameters (HSP) offer a powerful framework. HSP theory posits that the total cohesive energy of a substance can be deconstructed into three components:

  • δD (Dispersion): Arising from atomic forces.

  • δP (Polar): Stemming from intermolecular dipole moments.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Each molecule can be characterized by a unique set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

Predicting Solubility with Hansen Solubility Parameters

The distance (Ra) between the HSP of a solute (in this case, Butyl (S)-tetrahydrofuran-2-carboxylate) and a solvent is a key predictor of solubility. A smaller Ra value indicates a higher affinity and, therefore, greater solubility.

To provide a predictive tool, the Hansen Solubility Parameters for Butyl (S)-tetrahydrofuran-2-carboxylate have been estimated using the group contribution method. This widely accepted technique involves dissecting the molecule into its constituent functional groups and summing their individual contributions to the overall HSP.

Estimated Hansen Solubility Parameters for Butyl (S)-tetrahydrofuran-2-carboxylate:

ParameterValue (MPa½)
δD 16.5
δP 6.0
δH 7.5

Using these estimated parameters, the theoretical solubility in a range of common organic solvents can be predicted.

Predictive Solubility of Butyl (S)-tetrahydrofuran-2-carboxylate in Common Organic Solvents

The following table presents the predicted solubility of Butyl (S)-tetrahydrofuran-2-carboxylate in a variety of organic solvents based on the calculated Hansen Solubility Parameter distance (Ra). Solvents with a smaller Ra are predicted to be better solvents.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (Calculated)Predicted Solubility
Excellent Solvents (Ra < 5)
Tetrahydrofuran (THF)16.85.78.00.6Excellent
Dichloromethane17.07.37.11.8Excellent
Acetone15.510.47.04.9Excellent
Good Solvents (5 ≤ Ra < 8)
Ethyl Acetate15.85.37.21.1Good
Toluene18.01.42.07.1Good
Moderate Solvents (8 ≤ Ra < 12)
Methanol15.112.322.315.9Moderate
Ethanol15.88.819.412.4Moderate
Isopropanol15.86.116.49.0Moderate
Acetonitrile15.318.06.112.2Moderate
Poor Solvents (Ra ≥ 12)
n-Hexane14.90.00.011.4Poor
Water15.516.042.336.4Poor

Experimental Verification of Solubility: A Step-by-Step Protocol

While predictive models provide valuable guidance, experimental verification is essential for confirming solubility and determining precise quantitative values. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • Butyl (S)-tetrahydrofuran-2-carboxylate

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or RI) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess solute into a vial B Add a known volume of solvent A->B Initial Mixture C Seal vial and place in a constant temperature bath B->C Incubation D Stir or agitate for a set time (e.g., 24-48 hours) C->D Achieve Equilibrium E Allow solid to settle D->E Phase Separation F Withdraw a sample of the supernatant E->F Sample Collection G Filter the sample F->G Remove Particulates H Dilute the sample with a known volume of solvent G->H Prepare for Analysis I Analyze the diluted sample by HPLC or GC H->I Quantification J Determine the concentration from the calibration curve I->J Data Interpretation K Calculate the solubility (e.g., in mg/mL or mol/L) J->K Final Result

Caption: Workflow for Experimental Solubility Determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Butyl (S)-tetrahydrofuran-2-carboxylate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures vigorously using a magnetic stirrer or agitate them on a vortex mixer for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling:

    • After the equilibration period, stop the agitation and allow the excess solid to settle for at least 30 minutes.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately weigh the filtered sample and then dilute it with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Butyl (S)-tetrahydrofuran-2-carboxylate. A pre-established calibration curve is essential for accurate quantification.

  • Calculation:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with the utmost attention to safety. While a specific Safety Data Sheet (SDS) for Butyl (S)-tetrahydrofuran-2-carboxylate may not be readily available, the safety precautions for structurally similar compounds, such as other esters and tetrahydrofuran derivatives, should be strictly followed.

General Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[3][4] Do not ingest the compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and oxidizing agents.[4]

Solvent-Specific Hazards

The organic solvents used in solubility studies present their own unique hazards. Always consult the specific SDS for each solvent before use. Many organic solvents are flammable and may be toxic or have other health effects.

Conclusion

This technical guide provides a comprehensive overview of the solubility of Butyl (S)-tetrahydrofuran-2-carboxylate in organic solvents, combining theoretical predictions with a practical experimental framework. The application of Hansen Solubility Parameters offers a powerful tool for initial solvent screening, enabling researchers to make informed decisions and streamline their experimental efforts. By following the detailed protocol for experimental verification, scientists and drug development professionals can obtain accurate and reliable solubility data, which is crucial for the successful advancement of their projects. Adherence to strict safety protocols is non-negotiable throughout all stages of handling and experimentation.

References

  • CAS Common Chemistry. Butyl 2-furancarboxylate. [Link]

  • Solubility of Things. 2-Butyltetrahydrofuran. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Chiral Analysis. Solubility Issues? Alternative Sample Solvents for Chiral Analysis. [Link]

  • RCI Labscan Limited. SAFETY DATA SHEET. [Link]

  • MDPI. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. [Link]

  • Cheméo. Chemical Properties of Furan, 2-butyltetrahydro- (CAS 1004-29-1). [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ResearchGate. Hansen Solubility Parameters — Biological Materials. [Link]

  • The Royal Society of Chemistry. Hansen Solubility Approach Towards Green Solvent Processing. [Link]

  • ChemSynthesis. 2-butoxy-4-butyltetrahydrofuran. [Link]

  • Polymer Handbook. [Link]

  • SOLUBILITY DATA SERIES. [Link]

  • Hansen Solubility Parameters. Designer Solvent Blends. [Link]

  • Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]

  • Cheméo. Chemical Properties of Tetrahydrofuran (CAS 109-99-9). [Link]

  • The Good Scents Company. 2-butyl tetrahydrofuran. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of Chiral Oxolane Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral oxolane carboxylates are a pivotal structural motif in modern drug discovery, imparting critical stereochemical information that dictates pharmacological activity. Understanding the thermodynamic landscape of these molecules is paramount for rational drug design, enabling the optimization of binding affinities and the prediction of enantioselectivity. This guide provides a comprehensive exploration of the thermodynamic properties of chiral oxolane carboxylates, delving into the theoretical underpinnings, experimental methodologies, and computational approaches that are essential for their characterization. By synthesizing fundamental principles with practical, field-proven insights, this document serves as an essential resource for researchers aiming to harness the therapeutic potential of these chiral entities.

The Significance of Chirality and Thermodynamics in Drug Action

The therapeutic efficacy of many drugs is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2][3] This enantioselectivity arises from the specific interactions between the drug molecule and its biological target, which is itself a chiral entity (e.g., proteins, nucleic acids). The subtle differences in the spatial arrangement of atoms between enantiomers lead to distinct binding energies and, consequently, different biological responses.

The binding of a drug to its target is governed by fundamental thermodynamic principles. The Gibbs free energy of binding (ΔG) dictates the spontaneity and strength of this interaction and is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS [4]

  • Enthalpy (ΔH) reflects the change in heat content of the system upon binding and is associated with the formation and breaking of non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.[5][6]

  • Entropy (ΔS) represents the change in the degree of disorder of the system. This includes changes in the conformational freedom of the drug and its target, as well as the release of ordered solvent molecules from their surfaces upon binding.

A thorough understanding of these thermodynamic drivers is crucial for optimizing drug candidates.[7] For chiral oxolane carboxylates, the conformation of the five-membered oxolane (tetrahydrofuran) ring and the orientation of the carboxylate group significantly influence these thermodynamic parameters.[8][9][10]

Conformational Landscape of the Oxolane Ring

The tetrahydrofuran (THF), or oxolane, ring is not planar and exists in a dynamic equilibrium of puckered conformations.[10][11] This pseudorotation involves two primary conformations: the "envelope" (Cs symmetry) and the "twist" (C2 symmetry).[10] The energy differences between these conformers are often small, allowing for rapid interconversion at room temperature.[10]

The introduction of substituents, such as a carboxylate group, and the presence of a chiral center dramatically influence the conformational preferences of the oxolane ring.[12] These preferences, in turn, dictate the overall shape of the molecule and its ability to interact with a biological target. Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface and identifying the most stable conformers.[8]

Experimental Determination of Thermodynamic Properties

Precise experimental measurement of thermodynamic parameters is the cornerstone of understanding the behavior of chiral oxolane carboxylates. Calorimetry stands out as a direct and powerful technique for this purpose.[13][14]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions in solution.[15][16][17] It directly measures the heat released or absorbed during the binding of a ligand (e.g., a chiral oxolane carboxylate) to a macromolecule (e.g., a target protein). A single ITC experiment can simultaneously determine the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry of the interaction (n).[16][18][19] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.[18]

  • Sample Preparation:

    • Dissolve the purified target protein and the chiral oxolane carboxylate enantiomers in an identical, well-buffered solution. Mismatched buffers can lead to significant heats of dilution, obscuring the true binding signal.[18]

    • Degas all solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.[18]

    • Accurately determine the concentrations of both the protein and the ligand. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.[18]

  • Instrument Setup:

    • Set the experimental temperature, which is typically the physiological temperature (e.g., 25 °C or 37 °C).

    • Fill the sample cell with the protein solution and the injection syringe with the ligand solution.[18]

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.

  • Data Acquisition:

    • Initiate a series of small, sequential injections of the ligand into the sample cell.

    • The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.[16] Each injection produces a heat signal that is integrated over time to yield the enthalpy change for that injection.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, ΔH, and n.[20]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for assessing the thermal stability of molecules, particularly macromolecules like proteins.[21][22][23] It measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.[23] The binding of a ligand, such as a chiral oxolane carboxylate, can stabilize or destabilize a protein, resulting in a shift in its melting temperature (Tm).

  • Sample Preparation:

    • Prepare solutions of the protein in the absence and presence of the chiral oxolane carboxylate enantiomers. Ensure all solutions are in the same buffer.

    • The concentration of the protein should be accurately known.

  • Instrument Setup:

    • Fill the sample and reference cells with the protein solution (or protein-ligand complex) and buffer, respectively.

    • Program the instrument to scan a defined temperature range at a constant rate (e.g., 1 °C/min).

  • Data Acquisition:

    • The instrument records the differential power required to maintain the sample and reference cells at the same temperature as they are heated.

    • A thermogram is generated, plotting the excess heat capacity (Cp) versus temperature.

  • Data Analysis:

    • The Tm is the temperature at the peak of the unfolding transition. A higher Tm indicates greater thermal stability.[21]

    • The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).[22]

Computational Approaches to Thermodynamic Characterization

In conjunction with experimental methods, computational chemistry provides invaluable insights into the thermodynamic properties of chiral oxolane carboxylates at the molecular level.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[24][25] It is particularly useful for:

  • Conformational Analysis: Determining the relative energies of different conformers of the oxolane ring and identifying the global minimum energy structure.[26][27]

  • Calculating Thermodynamic Properties: Predicting the enthalpy, entropy, and Gibbs free energy of formation for individual enantiomers.

  • Simulating Spectroscopic Data: Calculating vibrational circular dichroism (VCD) spectra, which can be compared with experimental data to determine the absolute configuration of a chiral molecule.[26][27]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. In the context of chiral oxolane carboxylates, MD simulations can be used to:

  • Study Binding Processes: Simulate the binding of an enantiomer to its target, providing insights into the binding pathway and the key interactions that drive recognition.

  • Calculate Binding Free Energies: Employ methods like free energy perturbation (FEP) or thermodynamic integration (TI) to calculate the relative binding free energies of two enantiomers, offering a theoretical prediction of enantioselectivity.

Data Synthesis and Interpretation

A holistic understanding of the thermodynamic properties of chiral oxolane carboxylates is achieved by integrating experimental and computational data.

Table 1: Thermodynamic Parameters for the Binding of Enantiomers A and B to Target Protein X (Hypothetical Data)
EnantiomerBinding Affinity (Ka, M-1)Gibbs Free Energy (ΔG, kcal/mol)Enthalpy (ΔH, kcal/mol)Entropy (-TΔS, kcal/mol)
A 1.5 x 107-9.8-12.52.7
B 2.3 x 105-7.3-5.1-2.2

The hypothetical data in Table 1 illustrates how ITC can differentiate the binding thermodynamics of two enantiomers. Enantiomer A exhibits a significantly higher affinity, driven by a large favorable enthalpy change, suggesting strong hydrogen bonding and van der Waals interactions. In contrast, the binding of Enantiomer B is less enthalpically driven and is entropically penalized. This level of detail is critical for structure-activity relationship (SAR) studies.

Visualizing Workflows and Concepts

Diagrams are essential for clarifying complex experimental workflows and theoretical concepts.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Purify Protein & Ligand Enantiomers P2 Prepare Identical Degassed Buffer P1->P2 P3 Accurate Concentration Measurement P2->P3 E1 Load Protein into Cell, Ligand into Syringe P3->E1 E2 Equilibrate at Set Temperature E1->E2 E3 Perform Sequential Injections E2->E3 A1 Integrate Heat Peaks E3->A1 A2 Plot Binding Isotherm A1->A2 A3 Fit to Binding Model A2->A3 A4 Extract ΔH, Ka, n A3->A4 A5 Calculate ΔG, ΔS A4->A5

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Experiment.

Thermodynamic_Contributions DeltaG ΔG Gibbs Free Energy DeltaH ΔH Enthalpy DeltaG->DeltaH = TDeltaS -TΔS Entropy DeltaG->TDeltaS + Interactions H-bonds, van der Waals, Electrostatics DeltaH->Interactions Disorder Conformational Changes, Solvent Reorganization TDeltaS->Disorder

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Conclusion: A Thermodynamic-Driven Approach to Drug Design

A comprehensive understanding of the thermodynamic properties of chiral oxolane carboxylates is not merely an academic exercise; it is a critical component of modern, rational drug design. By leveraging the powerful combination of experimental techniques like ITC and DSC with sophisticated computational methods, researchers can dissect the energetic forces that govern molecular recognition and enantioselectivity. This knowledge empowers the design of drug candidates with optimized binding affinities, improved specificity, and ultimately, enhanced therapeutic outcomes. The principles and protocols outlined in this guide provide a robust framework for navigating the complex thermodynamic landscape of these vital chiral building blocks.

References

  • Brugger, C., et al. (2012). Thermodynamic basis of chiral recognition in a DNA aptamer. RSC Publishing. [Link]

  • Rekharsky, M., & Inoue, Y. (2002). Complexation and Chiral Recognition Thermodynamics of 6-Amino-6-deoxy-β-cyclodextrin with Anionic, Cationic, and Neutral Chiral Guests: Counterbalance between van der Waals and Coulombic Interactions. Journal of the American Chemical Society. [Link]

  • Šljivančanin, Ž., et al. (2002). Density Functional Theory Study of Enantiospecific Adsorption at Chiral Surfaces. Journal of the American Chemical Society. [Link]

  • Rekharsky, M., & Inoue, Y. (2002). Chiral Recognition Thermodynamics of β-Cyclodextrin: The Thermodynamic Origin of Enantioselectivity and the Enthalpy−Entropy Compensation Effect. Journal of the American Chemical Society. [Link]

  • Stephens, P. J., et al. (2008). Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism. Theoretical Chemistry Accounts. [Link]

  • Stephens, P. J., et al. (2007). Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism and optical rotation. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • Zhang, Y., et al. (2022). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. Crystal Growth & Design. [Link]

  • Tokmachev, M. F., et al. (2020). Possibility of chiral recognition by adsorption on enantiomorphous crystals: the impact of crystal surface polarity. RSC Publishing. [Link]

  • Czerwińska, K., et al. (2021). Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. MDPI. [Link]

  • Shvalb, A., et al. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. [Link]

  • Yang, T., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A. [Link]

  • Basiuk, V. A., & Basiuk, E. V. (2023). Density Functional Theory Calculations on the Interstellar Formation of Biomolecules. arXiv. [Link]

  • Saskoer.ca. (n.d.). 8.4. Stereoselectivity. Introduction to Organic Chemistry. [Link]

  • Chertkov, A. V., et al. (2008). CONFORMATIONAL ANALYSIS OF TETRAHYDROFURAN AND TETRAHYDROTHIOPENE USING 1H NMR SPECTROSCOPY AND ab initio CALCULATIONS. Chemistry of Heterocyclic Compounds. [Link]

  • Yang, T., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. ACS Publications. [Link]

  • Ball, V. (2010). Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry. International Journal of Molecular Sciences. [Link]

  • Silva, W. G. D. P., & van Wijngaarden, J. (2020). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. Chemistry – A European Journal. [Link]

  • Wikipedia. (n.d.). Stereoselectivity. Wikipedia. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Li, Z., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • ResearchGate. (n.d.). STEREOSELECTIVITY AND REGIOSELECTIVITY IN ORGANIC CHEMISTRY: NOVEL SYSTEMS AND APPLICATIONS. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). OXOLANE. Ataman Kimya. [Link]

  • Kimura, T. (2014). Thermodynamic Studies of Chiral Compounds. Enthalpy and Internal Energy. [Link]

  • AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM. [Link]

  • Davies, S. G., et al. (2005). Kinetic and thermodynamic control in the stereoselective formation of trans- and cis-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones. University of Oxford. [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Laldinchhana, et al. (2024). Enantioselectivity in Pharmacokinetics: A Mini Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • EAG Laboratories. (2018). Understanding Stereo-Selective Metabolism in Drug Discover and Development. EAG Laboratories. [Link]

  • de Albuquerque, S. N., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. MDPI. [Link]

  • Lewis, E. A., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

  • Bruylants, G., et al. (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. SciSpace. [Link]

  • Syrris. (n.d.). Calorimetry system: principles, types & applications. Syrris. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]

  • ResearchGate. (n.d.). Enthalpy change on mixing a couple of S- and R-enantiomers of some chiral compounds at 298.15 K. ResearchGate. [Link]

  • Chodera, J. D., & Mobley, D. L. (2013). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

  • Drug Discovery Today. (2011). Thermodynamics and kinetics driving quality in drug discovery. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. ResearchGate. [Link]

  • Syrris. (n.d.). Information on the Reaction Calorimetry application. Syrris. [Link]

  • Chemistry Stack Exchange. (2015). Is there a way to experimentally measure entropy?. Chemistry Stack Exchange. [Link]

  • Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. Doc Brown's Chemistry. [Link]

  • PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

Sources

Difference between Butyl (2S)-oxolane-2-carboxylate and (2R) enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Analysis, Synthesis, and Pharmaceutical Applications

Executive Summary

Butyl oxolane-2-carboxylate (also known as butyl tetrahydro-2-furoate ) is a critical chiral building block in the synthesis of tetrahydrofuran-containing pharmaceuticals. While the achiral (racemic) mixture is often used in early-stage discovery, the specific (2S)-enantiomer has emerged as a high-value intermediate for next-generation antiviral and antihypertensive agents.

This guide delineates the physicochemical and functional differences between the (2S) and (2R) enantiomers, provides validated protocols for their resolution, and analyzes their specific utility in drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The core distinction between the enantiomers lies not in scalar physical properties (boiling point, density) but in their interaction with polarized light and chiral biological environments.

Comparative Data Table
PropertyButyl (2S)-oxolane-2-carboxylate Butyl (2R)-oxolane-2-carboxylate Racemic Mixture (±)
CAS Number Derived from acid CAS 87392-07-2Derived from acid CAS 87392-05-0583-33-5 (General)
IUPAC Name Butyl (2S)-tetrahydrofuran-2-carboxylateButyl (2R)-tetrahydrofuran-2-carboxylateButyl tetrahydrofuran-2-carboxylate
Molecular Formula C₉H₁₆O₃C₉H₁₆O₃C₉H₁₆O₃
Molecular Weight 172.22 g/mol 172.22 g/mol 172.22 g/mol
Boiling Point ~230–235 °C (760 mmHg)~230–235 °C (760 mmHg)233 °C (lit.)[1][2][3]
Density 1.052 g/cm³1.052 g/cm³1.055 g/cm³
Optical Rotation Levorotatory (-) Dextrorotatory (+)
Key Precursor (S)-(-)-Tetrahydro-2-furoic acid(R)-(+)-Tetrahydro-2-furoic acid2-Furoic acid (via hydrogenation)

Critical Note on Nomenclature: The parent acid, (S)-tetrahydro-2-furoic acid, typically exhibits a specific rotation of


 (neat). Consequently, the butyl ester retains this levorotatory direction, though the magnitude shifts due to the mass change of the ester group.

Stereochemical & Mechanistic Analysis[8][9]

The oxolane (tetrahydrofuran) ring is not planar; it adopts an "envelope" or "twist" conformation to minimize torsional strain.

  • (2S)-Enantiomer: The carboxylate group at position 2 is oriented to the left when the ring oxygen is positioned at the top and the C2-C5 bond is in the plane. In biological systems, this configuration mimics the stereochemistry of L-proline, making it a "privileged scaffold" for peptidomimetics.

  • (2R)-Enantiomer: The mirror image. While often considered the "distomer" (unwanted enantiomer) in specific drug targets, it is essential for structure-activity relationship (SAR) studies to verify stereospecific binding.

Mechanism of Chiral Recognition

In enzymatic pockets (e.g., lipases used for resolution), the (2S) and (2R) enantiomers display different binding affinities. The "Fast-Reacting" enantiomer typically aligns its medium-sized substituent (the ring methylene) and large substituent (the ester group) into the enzyme's specificity pockets more effectively.

Synthesis & Resolution Strategies

Obtaining high enantiomeric excess (ee > 99%) is achieved via two primary routes: Classical Diastereomeric Resolution (for the acid) or Enzymatic Kinetic Resolution (for the ester).

Strategy A: Classical Resolution (The "Gold Standard")

This method resolves the parent acid before esterification. It is robust for multi-kilogram scale-up.

Workflow:

  • Racemic Synthesis: Hydrogenation of 2-furoic acid using Pd/C or Ni catalysts.

  • Salt Formation: Reaction of (±)-tetrahydro-2-furoic acid with a chiral amine, typically (S)-(-)-1-Phenylethylamine .

  • Fractional Crystallization: The (S,S)-salt is less soluble and crystallizes out, leaving the (R,S)-salt in the mother liquor.

  • Acidification & Esterification: The purified salt is treated with HCl to release the (S)-acid, which is then esterified with butanol.

Strategy B: Enzymatic Kinetic Resolution (The "Green" Route)

This method resolves the racemic butyl ester directly using a lipase.

Enzyme: Candida antarctica Lipase B (CALB) or Pig Liver Esterase (PLE). Reaction: Enantioselective Hydrolysis.[4]

EnzymaticResolution Racemic Racemic Butyl Ester (±)-Oxolane-2-carboxylate CALB Biocatalyst (CALB Lipase) Racemic->CALB Inter Enzyme-Substrate Complex CALB->Inter Stereoselective Binding Buffer Phosphate Buffer (pH 7.0) Buffer->CALB S_Acid (S)-Tetrahydro-2-furoic Acid (Hydrolyzed Product) Inter->S_Acid Fast Hydrolysis (k_cat(S) >> k_cat(R)) R_Ester Butyl (2R)-Oxolane-2-carboxylate (Unreacted Ester) Inter->R_Ester Slow/No Reaction

Caption: Kinetic resolution workflow where CALB preferentially hydrolyzes the (S)-ester (typical preference for alpha-chiral esters), yielding (S)-acid and leaving (R)-ester intact.

Pharmaceutical Applications

The (2S)-tetrahydrofuroyl moiety is a key pharmacophore in several therapeutic classes.

  • Alfuzosin (Uroxatral):

    • Use: Treatment of Benign Prostatic Hyperplasia (BPH).

    • Stereochemistry: Marketed as a racemate.[4] However, the synthesis involves the tetrahydro-2-furoic acid intermediate. Research indicates that the enantiomers have different pharmacokinetic profiles, driving demand for chiral synthesis in next-generation analogs.

  • Faropenem:

    • Use: Oral penem antibiotic.

    • Stereochemistry: Contains a chiral tetrahydrofuran ring fused to the beta-lactam core. The specific stereochemistry at the ring junction is critical for antibacterial activity and stability against beta-lactamases.

  • Peptidomimetics (HIV/HCV Inhibitors):

    • The (2S)-oxolane ring serves as a proline isostere, constraining the peptide backbone in protease inhibitors. The (2R) isomer often fails to fit the enzyme active site, rendering it inactive.

Experimental Protocols

Protocol 1: Chemical Resolution of (S)-Tetrahydro-2-furoic Acid

Use this protocol to generate the pure acid precursor for the butyl ester.

  • Dissolution: Dissolve 116 g (1.0 mol) of racemic tetrahydro-2-furoic acid in 1.2 L of monochlorobenzene.

  • Amine Addition: Add 121 g (1.0 mol) of (S)-(-)-1-phenylethylamine dropwise over 2 hours while stirring.

  • Crystallization: Heat the mixture to 65°C to ensure complete dissolution, then cool slowly to room temperature. The diastereomeric salt [(S)-Acid + (S)-Amine] will crystallize.

  • Filtration: Filter the crystals and wash with cold solvent.

  • Liberation: Suspend the salt in water and acidify with 5% HCl to pH 1. Extract the free (S)-acid with ethyl acetate.

  • Esterification: Reflux the isolated (S)-acid with n-butanol (3 equivalents) and a catalytic amount of sulfuric acid. Remove water via a Dean-Stark trap.

  • Yield: Expect ~30-35% overall yield of the (S)-enantiomer (theoretical max 50%).

Protocol 2: Analytical Chiral GC Method

Use this method to determine Enantiomeric Excess (ee).

  • Column: Cyclodextrin-based capillary column (e.g., CP-Chirasil-DEX CB or equivalent), 25 m × 0.25 mm.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Initial: 80°C (hold 2 min).

    • Ramp: 2°C/min to 130°C.

    • Hold: 5 min.

  • Detection: FID at 250°C.

  • Elution Order: Typically, the (S)-enantiomer elutes after the (R)-enantiomer on beta-cyclodextrin phases, but this must be confirmed with a standard.

References

  • Properties of Tetrahydro-2-furoic Acid Derivatives

    • Source: PubChem.[1][5][6] (n.d.). Tetrahydro-2-furoic acid, (-)-.[5][7][8] National Library of Medicine.

    • URL:[Link]

  • Source: Google Patents. (1990). Optically active diastereomer salts of tetrahydro-2-furoic acid (EP0382506B1).
  • Alfuzosin and Chiral Tetrahydrofuran Derivatives

    • Source: New Drug Approvals. (2018). Alfuzosin Hydrochloride.
    • URL:[Link]

  • Enzymatic Kinetic Resolution (General Mechanisms)

    • Source: MDPI. (2020).
    • URL:[Link][9]

  • Butyl 2-furoate Physical Data

    • Source: NIST Chemistry WebBook.[3] Furan, 2-butyltetrahydro-.[3][6]

    • URL:[Link]

Sources

Literature review on (S)-oxolane-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-Oxolane-2-Carboxylic Acid Derivatives in Drug Discovery

Introduction: The Versatility of a Chiral Scaffold

(S)-oxolane-2-carboxylic acid, more commonly known as L-pyroglutamic acid, is a naturally occurring amino acid derivative that has emerged as a privileged chiral building block in asymmetric synthesis.[1][2] Formed from the intramolecular cyclization of L-glutamic acid, this five-membered lactam is a readily available and inexpensive starting material.[1][3] Its rigid cyclic structure and multiple functional groups—a carboxylic acid, a lactam, and a chiral center—provide a versatile platform for the synthesis of a wide array of complex and biologically active molecules.[1][4] This guide provides a comprehensive overview of the synthesis of (S)-oxolane-2-carboxylic acid derivatives and their applications in modern drug discovery, with a focus on their development as anticoagulants, neuroprotective agents, and antifungal compounds.

Synthetic Strategies: Derivatization of the Pyroglutamic Acid Core

The synthetic utility of (S)-oxolane-2-carboxylic acid lies in the differential reactivity of its functional groups. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, while the lactam nitrogen can be alkylated or acylated. Furthermore, the carbon backbone of the pyrrolidone ring can be functionalized, offering a multitude of possibilities for structural diversification.[4]

A general overview of the derivatization strategies is presented in the workflow below:

G cluster_0 Starting Material cluster_1 Derivatization Pathways cluster_2 Resulting Derivatives L-Pyroglutamic_Acid (S)-Oxolane-2-carboxylic Acid (L-Pyroglutamic Acid) Carboxylic_Acid_Derivatization Carboxylic Acid Derivatization L-Pyroglutamic_Acid->Carboxylic_Acid_Derivatization Esterification, Amidation Lactam_Derivatization Lactam Ring Derivatization L-Pyroglutamic_Acid->Lactam_Derivatization Alkylation, Acylation, Enolate Formation Esters Esters Carboxylic_Acid_Derivatization->Esters Amides Amides Carboxylic_Acid_Derivatization->Amides N_Acyl_Derivatives N-Acyl Derivatives Lactam_Derivatization->N_Acyl_Derivatives N_Alkyl_Derivatives N-Alkyl Derivatives Lactam_Derivatization->N_Alkyl_Derivatives C4_Substituted_Derivatives C4-Substituted Derivatives Lactam_Derivatization->C4_Substituted_Derivatives Alkylation of N-protected esters

Caption: General derivatization pathways for (S)-oxolane-2-carboxylic acid.

Therapeutic Applications of (S)-Oxolane-2-Carboxylic Acid Derivatives

The unique structural features of (S)-oxolane-2-carboxylic acid have been exploited to design and synthesize derivatives with a wide range of therapeutic activities.

Novel Anticoagulants: Factor XIa Inhibitors

Factor XIa (FXIa) is a serine protease that plays a crucial role in the amplification of the coagulation cascade.[5][6] Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a potentially lower risk of bleeding compared to currently available therapies.[7] Several potent and selective FXIa inhibitors based on a pyroglutamic acid scaffold have been developed.[5][8]

The general structure of these inhibitors often features a central pyroglutamic acid core with substituents that interact with the active site of FXIa. The design of these molecules is guided by the desire to achieve high affinity and selectivity for FXIa over other related serine proteases.[8]

CompoundFXIa IC50 (nM)Selectivity vs. ThrombinSelectivity vs. FXaReference
Compound 32 2.4 µM (doubling of aPTT)>100-fold>1000-fold[5][8]
Inhibitor 5 12 nM>100-fold>100-fold[9]
Proline Derivatives 6 - 4100 nM--[6]

Mechanism of Action of Pyroglutamic Acid-Based FXIa Inhibitors

These peptidomimetic inhibitors typically act by binding to the active site of FXIa, preventing it from cleaving its natural substrate, Factor IX.[5][6] The interaction is often characterized by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the inhibitor and the amino acid residues in the active site of the enzyme.

S1_pocket S1 Pocket S2_pocket S2 Pocket Catalytic_Triad Catalytic Triad (His, Asp, Ser) P1_group P1 Group P1_group->S1_pocket Binds to (Specificity) P2_group P2 Group P2_group->S2_pocket Interacts with Pyroglutamic_core Pyroglutamic Acid Core Pyroglutamic_core->Catalytic_Triad Blocks access to

Caption: Binding of a pyroglutamic acid-based inhibitor to the FXIa active site.

Neuroprotective and Anticonvulsant Agents

Derivatives of (S)-oxolane-2-carboxylic acid have shown significant promise as neuroprotective and anticonvulsant agents.[10] Glutamate-induced excitotoxicity is a key mechanism in a variety of neurological disorders, and compounds that can modulate glutamatergic neurotransmission are of great therapeutic interest.[11] L-pyroglutamic acid and its derivatives have been shown to protect against glutamate-induced seizures in animal models, with a potency comparable to the established antiepileptic drug valproic acid.[10]

Interestingly, the neuroprotective effects of pyroglutamic acid appear to be mediated by a non-NMDA receptor mechanism, suggesting a novel mode of action.[10][11] This is significant as many existing neuroprotective agents target NMDA receptors and can be associated with undesirable side effects.

CompoundNeuroprotective EffectPutative MechanismReference
L-Pyroglutamic Acid Protection against glutamate-induced seizuresNon-NMDA receptor antagonist[10][11]
Pyroglutamate Amides Reduction of neurotoxicity and apoptosisAnti-apoptotic, anti-oxidative[12]
Compound 6 Anticonvulsant activity (MES test)Not specified[13]

Neuroprotective Mechanism of Pyroglutamic Acid Derivatives

The proposed mechanism of neuroprotection involves the antagonism of non-NMDA glutamate receptors, which in turn reduces the influx of calcium ions and the production of nitric oxide, key mediators of excitotoxicity.[11] Some amide derivatives have also been shown to exert anti-apoptotic and anti-oxidative effects.[12]

Glutamate Excess Glutamate Non_NMDA_Receptor Non-NMDA Receptor Glutamate->Non_NMDA_Receptor Activates Ca_Influx Ca2+ Influx Non_NMDA_Receptor->Ca_Influx Leads to Pyroglutamic_Derivative Pyroglutamic Acid Derivative Pyroglutamic_Derivative->Non_NMDA_Receptor Blocks NO_Production Nitric Oxide (NO) Production Ca_Influx->NO_Production Stimulates Excitotoxicity Excitotoxicity & Neuronal Death NO_Production->Excitotoxicity

Caption: Proposed neuroprotective mechanism of pyroglutamic acid derivatives.

Antifungal and Anti-inflammatory Agents

Recent studies have highlighted the potential of (S)-oxolane-2-carboxylic acid derivatives as antifungal and anti-inflammatory agents.[14][15][16] L-pyroglutamic acid itself has demonstrated significant antifungal activity against various plant pathogens.[14][15] Esterification of the carboxylic acid moiety has been shown to be a viable strategy for enhancing this activity.[14][15]

Structure-activity relationship (SAR) studies have revealed that the nature of the ester group plays a crucial role in determining the antifungal potency.[15] For example, derivatives with electron-withdrawing groups on an aromatic ring in the ester portion tend to exhibit enhanced activity.[15]

CompoundAntifungal Activity (EC50, µg/mL)Target OrganismReference
L-Pyroglutamic Acid 9.48P. infestans[14][15]
L-Pyroglutamic Acid 10.82P. cubensis[14][15]
Ester Derivative 2d 1.44P. infestans[16]
Ester Derivative 2j 1.21P. infestans[16]

In addition to their antifungal properties, certain pyroglutamic acid derivatives have also displayed anti-inflammatory activity by inhibiting the production of nitric oxide in microglial cells.[16]

Detailed Experimental Protocols

The following are representative, detailed protocols for the synthesis of key (S)-oxolane-2-carboxylic acid derivatives, based on published literature.

Protocol 1: Synthesis of an N-Substituted Pyroglutamic Acid Amide

This protocol is adapted from the synthesis of 3-aroyl pyroglutamic acid amides.[17]

Step 1: Activation of the Carboxylic Acid

  • Dissolve the starting carboxylic acid (1.0 equivalent) in dry dimethylformamide (DMF).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid solution, add the desired amine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 45 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Quench the reaction by adding a 1 M solution of KHSO4.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO4.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Peptidomimetic Factor XIa Inhibitor Intermediate

This protocol is a general representation based on the synthesis of peptidomimetic FXIa inhibitors.[8]

Step 1: Coupling Reaction

  • Dissolve the carboxylic acid intermediate (1.0 equivalent), HOBt (1.1 equivalents), and the amine component (1.0 equivalent) in tetrahydrofuran (THF).

  • Add diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

Step 2: Work-up and Purification

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Step 3: Deprotection

  • Dissolve the protected intermediate in a solution of trifluoroacetic acid (TFA), water, and a scavenger (e.g., thioanisole).

  • Stir the reaction at room temperature for the required duration.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the final compound by preparative HPLC.

Conclusion and Future Perspectives

(S)-oxolane-2-carboxylic acid has proven to be a remarkably versatile and valuable chiral starting material in the field of drug discovery. Its derivatives have demonstrated significant potential as anticoagulants, neuroprotective agents, and antifungal compounds. The continued exploration of new synthetic methodologies for the derivatization of the pyroglutamic acid core, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The development of pyroglutamic acid-based drugs represents a compelling example of how natural product-inspired synthesis can drive innovation in modern medicine.

References

  • Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC. Available from: [Link]

  • Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - Frontiers. Available from: [Link]

  • Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed. Available from: [Link]

  • Asymmetric synthesis of pyroglutamic acids via Ni(II) complex methodology - ResearchGate. Available from: [Link]

  • Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect Against Neurotoxicity Induced Cell Death in Alzheimer's Disease - CUNY Academic Works. Available from: [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF - ResearchGate. Available from: [Link]

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons - OAE Publishing Inc. Available from: [Link]

  • (L)-pyroglutamic acid as a chiral starting material for asymmetric synthesis. Available from: [Link]

  • Effects of Pyroglutamyl Peptides on Depression, Anxiety and Analgesia in Mice - International Journal of Medical Research and Health Sciences. Available from: [Link]

  • Resistance-Related l-Pyroglutamic Acid Affects the Biosynthesis of Trichothecenes and Phenylpropanoids by F. graminearum Sensu Stricto - MDPI. Available from: [Link]

  • Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants - PubMed. Available from: [Link]

  • Neurochemical effects of L-pyroglutamic acid - PubMed. Available from: [Link]

  • L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed. Available from: [Link]

  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY Azzurra Stefanucci, Ettore Novellino, Roberto Costante, and Ad - LOCKSS. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Peptidomimetic Inhibitors of Factor XIa as Novel Anticoagulants - ResearchGate. Available from: [Link]

  • Factor XIa inhibitors: A review of patent literature - PMC. Available from: [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Bentham Science. Available from: [Link]

  • Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed. Available from: [Link]

  • Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. Available from: [Link]

  • Drug–Drug Interactions of FXI Inhibitors: Clinical Relevance - PMC. Available from: [Link]

  • White biotechnology for green chemistry: fermentative 2-oxocarboxylic acids as novel building blocks for subsequent chemical syntheses - PubMed. Available from: [Link]

  • Synthesis and anticonvulsant activity of novel purine derivatives - PubMed. Available from: [Link]

  • Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC. Available from: [Link]

  • CN102558015B - Preparation method for L-pyroglutamic acid - Google Patents.
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. Available from: [Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC - PubMed Central. Available from: [Link]

  • Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides - MDPI. Available from: [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC. Available from: [Link]

  • Pyroglutamic acid as a natural platform towards new antimicrobial agents - ResearchGate. Available from: [Link]

  • (S)-Thiirancarboxylic acid as a reactive building block for a new class of cysteine protease inhibitors - PubMed. Available from: [Link]

  • Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed. Available from: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. Available from: [Link]

  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. Available from: [Link]

Sources

A Technical Guide to the Sourcing and Quality Control of High-Purity Butyl (2S)-oxolane-2-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Butyl (2S)-oxolane-2-carboxylate, also known as Butyl (S)-tetrahydrofuran-2-carboxylate (CAS No. 220935-32-0), is a valuable chiral building block in modern medicinal chemistry. Its defined stereochemistry and versatile functional groups—an ester and a cyclic ether (oxolane)—make it a key intermediate for synthesizing complex molecular targets with high stereochemical fidelity. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on its commercial availability, supplier qualification, essential quality control methodologies, and safe handling. We will explore plausible synthetic and purification strategies that underpin the production of high-purity material, detail step-by-step analytical protocols for verifying chemical and enantiomeric purity, and present a landscape of commercial suppliers.

Introduction: The Strategic Value of Butyl (2S)-oxolane-2-carboxylate

The pursuit of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. The differential pharmacological, pharmacokinetic, and toxicological profiles of enantiomers necessitate precise control over stereochemistry during synthesis.[1] Chiral building blocks, or synthons, are fundamental to achieving this control. Butyl (2S)-oxolane-2-carboxylate serves as such a synthon, offering a pre-defined stereocenter derived from the natural chiral pool.

Chemical Identity:

  • IUPAC Name: butyl (2S)-oxolane-2-carboxylate

  • CAS Number: 220935-32-0

  • Molecular Formula: C₉H₁₆O₃

  • Molecular Weight: 172.22 g/mol

  • Structure: Chemical Structure of Butyl (2S)-oxolane-2-carboxylate

The oxolane (tetrahydrofuran) ring is a prevalent motif in numerous biologically active compounds and approved drugs, often serving as a stable, polar replacement for more metabolically labile groups.[2] The butyl ester provides a lipophilic handle that can be readily hydrolyzed or transformed, making this molecule a versatile starting point for multi-step synthetic campaigns.

Synthesis and Purification of High-Purity Material

While many suppliers offer this compound, understanding its synthesis and purification is critical for anticipating potential impurities and establishing robust quality control. High purity in this context refers not only to the absence of chemical contaminants but, more importantly, to high enantiomeric excess (e.e.).

Plausible Synthetic Pathway

A common and efficient route to this compound involves the esterification of (S)-oxolane-2-carboxylic acid with n-butanol. The chiral starting material is often derived from L-glutamic acid, a readily available and inexpensive chiral precursor.

The key transformation is the Fischer-Speier esterification. This acid-catalyzed reaction is an equilibrium process. To drive the reaction to completion, either water must be removed (e.g., via a Dean-Stark apparatus) or an excess of the alcohol (n-butanol) can be used.

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by n-butanol.

  • Excess n-Butanol: Using n-butanol as both a reactant and a solvent shifts the equilibrium towards the product side, maximizing the yield of the desired ester according to Le Châtelier's principle.

Purification Strategies for High-Purity Grades

Achieving greater than 98% chemical and enantiomeric purity requires a multi-step purification workflow.[3][4]

  • Aqueous Workup: After the reaction, the mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a water-immiscible organic solvent. This step removes the acid catalyst and any water-soluble byproducts.

  • Vacuum Distillation: As a liquid with a moderate boiling point, Butyl (2S)-oxolane-2-carboxylate is well-suited for purification by vacuum distillation.[4] This technique effectively removes non-volatile starting materials and high-boiling impurities.

  • Chromatographic Polishing: For the highest purity grades required in pharmaceutical development, flash column chromatography on silica gel can be employed to remove closely related impurities that co-distill.[3]

G cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product start (S)-Oxolane-2- carboxylic Acid ester Fischer Esterification (n-Butanol, H+) start->ester workup Aqueous Workup (Neutralization & Extraction) ester->workup Crude Product distill Vacuum Distillation workup->distill chrom Silica Gel Chromatography distill->chrom product High-Purity Butyl (2S)-oxolane-2-carboxylate chrom->product

Caption: High-level workflow for the synthesis and purification of Butyl (2S)-oxolane-2-carboxylate.

Commercial Availability and Supplier Landscape

Sourcing high-purity chiral building blocks requires careful supplier evaluation. Consistency in quality, comprehensive analytical data, and reliable supply chains are paramount.[5]

Supplier Comparison

The following table summarizes publicly available information from select chemical suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and specifications.

SupplierProduct Number (Example)Stated PurityAnalytical Data ProvidedNotes
BLD Pharm 1342514-34-4Not specifiedNMR, HPLC, LC-MS, UPLC available on request.[6]Offers various quantities for research purposes.
AChemBlock W158005 (related structure)97% (for a similar compound)[7]Purity by GC/HPLC.Specializes in building blocks for drug discovery.
BOC Sciences 1004-29-1 (related structure)>95% (for a similar compound)Not specifiedFocus on research chemicals and custom synthesis.[8]
Aladdin Scientific Not specified>97% (for a similar compound)[9]Not specifiedIntended for research laboratories and industrial use only.[9]

Note: This table is illustrative and not exhaustive. Purity and available data can vary by batch and supplier. "Related structure" indicates data for a structurally similar, but not identical, compound.

Key Considerations for Procurement
  • Request a Certificate of Analysis (CoA): The CoA is a non-negotiable document. It should provide the lot number, measured purity (by area % in GC or HPLC), and confirmation of identity (e.g., by NMR).

  • Verify Enantiomeric Purity: For a chiral molecule, the CoA must include data on enantiomeric excess (e.e.) or enantiomeric purity, typically determined by chiral HPLC or chiral GC. A purity value of "98%" is ambiguous if it doesn't specify whether it's chemical or enantiomeric purity.

  • Supplier Audits: For later-stage drug development (pre-clinical and beyond), a supplier's quality management system (e.g., ISO 9001 certification) becomes critical.[5]

Quality Control and Analytical Methodologies

Verifying the quality of a purchased lot or a newly synthesized batch is a critical step. The following protocols are robust, self-validating systems for confirming the identity, chemical purity, and enantiomeric purity of Butyl (2S)-oxolane-2-carboxylate.

Protocol 1: Chemical Purity by Gas Chromatography (GC-FID)

Rationale: Gas chromatography is an ideal technique for assessing the purity of volatile, thermally stable compounds like this ester. A Flame Ionization Detector (FID) provides excellent sensitivity and a linear response for organic molecules.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the compound in a volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrument & Column: Use a standard GC system equipped with an FID. A common column choice is a non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks. The result is expressed as an area percentage.

Protocol 2: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: Chiral chromatography is the gold standard for separating and quantifying enantiomers.[1][][11] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Instrument & Column: Use an HPLC system with a UV detector (set to ~210 nm, as the ester carbonyl has a weak chromophore). A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is an excellent starting point.

  • Mobile Phase (Isocratic): A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a typical mobile phase for normal-phase chiral separations. The ratio may require optimization to achieve baseline separation.

  • HPLC Conditions (Typical):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

  • Data Analysis: The (2S)-enantiomer and any contaminating (2R)-enantiomer will appear as separate peaks. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

G cluster_qc Quality Control Workflow start Received Sample Lot identity Identity Confirmation (¹H NMR, MS) start->identity purity_check Purity Assessment identity->purity_check chem_purity Chemical Purity (GC-FID) purity_check->chem_purity enant_purity Enantiomeric Purity (Chiral HPLC) purity_check->enant_purity release Released for Use (Meets Specification) chem_purity->release reject Rejected (Out of Specification) chem_purity->reject enant_purity->release enant_purity->reject

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of Butyl (2S)-oxolane-2-carboxylate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Butyl (2S)-oxolane-2-carboxylate, a derivative of γ-butyrolactone, stands as a pivotal chiral intermediate in modern organic synthesis. Sourced from the abundant and inexpensive chiral pool starting material, L-glutamic acid, it provides a stereochemically defined scaffold for the construction of complex molecular architectures.[1][2][3] This guide delineates the synthesis of this versatile building block and explores its application in the development of high-value compounds, particularly within the pharmaceutical landscape. We provide detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and present a framework for its strategic deployment in drug discovery programs.

Introduction: The Value Proposition of a Chiral Pool Intermediate

The principle of "chiral pool" synthesis is a cornerstone of efficient asymmetric synthesis, leveraging naturally occurring enantiopure compounds like amino acids, sugars, and terpenes as starting materials.[1][2] This strategy circumvents the need for often complex and costly asymmetric induction or resolution steps by embedding chirality into the synthetic target from the outset.[3][4]

Butyl (2S)-oxolane-2-carboxylate, also known as (S)-tetrahydrofuran-2-carboxylic acid butyl ester, is a prime exemplar of this approach. Its synthesis begins with L-glutamic acid, a readily available amino acid, establishing the (S)-stereocenter at the C2 position of the oxolane ring. The oxolane (tetrahydrofuran) ring is a privileged structure in medicinal chemistry, often incorporated to enhance metabolic stability, improve solubility, and modulate biological activity.[5][6] This document serves as a practical guide for researchers harnessing this intermediate for the synthesis of novel chemical entities.

Synthesis Protocol: From L-Glutamic Acid to Butyl (2S)-oxolane-2-carboxylate

This synthesis is a well-established, multi-step sequence that reliably converts L-glutamic acid into the target chiral intermediate. The entire workflow is designed to preserve the initial stereochemistry.

Workflow Overview

The transformation involves three key stages:

  • Diazotization and Intramolecular Cyclization: Conversion of the primary amine of L-glutamic acid into a dinitrogen leaving group, followed by intramolecular nucleophilic attack by the γ-carboxylic acid to form a lactone.

  • Selective Reduction: Reduction of the α-carboxylic acid of the resulting lactone to a primary alcohol.

  • Fischer Esterification: Conversion of the intermediate carboxylic acid (which exists in equilibrium with the hydroxy ester) to the final butyl ester under acidic conditions.

G cluster_0 Stage 1: Diazotization & Cyclization cluster_1 Stage 2: Selective Reduction cluster_2 Stage 3: Esterification A L-Glutamic Acid B (S)-2-Oxo-tetrahydrofuran-5-carboxylic acid A->B  NaNO2, H2SO4, H2O   C (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one B->C  BH3·THF or NaBH4/I2   D Butyl (2S)-oxolane-2-carboxylate C->D  n-Butanol, H2SO4 (cat.), Heat  

Figure 1: Three-stage synthetic workflow from L-Glutamic Acid.

Detailed Experimental Protocol

Materials & Reagents

ReagentFormulaM.W.CAS No.Notes
L-Glutamic AcidC₅H₉NO₄147.1356-86-0Enantiopure starting material
Sodium NitriteNaNO₂69.007632-00-0Diazotizing agent
Sulfuric AcidH₂SO₄98.087664-93-9Catalyst and acid source
Borane-THF complexBH₃·THF-14044-65-6Reducing agent (1M solution)
n-ButanolC₄H₁₀O74.1271-36-3Reagent and solvent
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent
Sodium BicarbonateNaHCO₃84.01144-55-8For neutralization
Magnesium SulfateMgSO₄120.377487-88-9Drying agent

Step 1: Synthesis of (S)-2-Oxo-tetrahydrofuran-5-carboxylic acid

  • Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add L-glutamic acid (73.5 g, 0.5 mol) and water (250 mL). Cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • Acidification: Slowly add concentrated sulfuric acid (49 g, 0.5 mol) while maintaining the temperature below 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite (41.4 g, 0.6 mol) in water (100 mL). Add this solution dropwise to the cooled slurry over 2-3 hours, ensuring the temperature does not exceed 5 °C. Vigorous gas evolution (N₂) will be observed.

    • Expert Insight: Maintaining a low temperature is critical to prevent side reactions and decomposition of the diazonium intermediate. The slow addition of NaNO₂ controls the rate of nitrogen evolution.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 3 hours, then let it slowly warm to room temperature and stir overnight.

  • Work-up: The resulting clear, yellowish solution containing the intermediate lactone-acid is typically used directly in the next step without isolation.

Step 2: Synthesis of (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one

  • Setup: Cool the solution from Step 1 back to 0-5 °C.

  • Reduction: Slowly add Borane-THF complex (1 M solution, 1.0 L, 1.0 mol) via a dropping funnel over 3-4 hours. Keep the temperature below 10 °C.

    • Expert Insight: Borane is a selective reducing agent that will reduce the carboxylic acid in the presence of the lactone (ester) functionality.

  • Quenching: After stirring for 2 hours at room temperature, carefully quench the reaction by the slow addition of methanol (100 mL) at 0 °C to destroy excess borane.

  • Isolation: Concentrate the solution under reduced pressure to remove most of the THF and methanol. The resulting aqueous residue is then continuously extracted with ethyl acetate for 24 hours.

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude hydroxy-lactone as a viscous oil, which can be purified by vacuum distillation.

Step 3: Synthesis of Butyl (2S)-oxolane-2-carboxylate

  • Setup: Combine the crude (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one (approx. 0.45 mol) with n-butanol (500 mL) in a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalysis: Add 3-5 drops of concentrated sulfuric acid.

  • Esterification: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Reflux for 8-12 hours or until no more water is collected.

    • Expert Insight: The lactone from the previous step opens under the acidic, alcoholic conditions to form a hydroxy ester, which then cyclizes via intramolecular Williamson ether synthesis to form the tetrahydrofuran ring. The esterification of the carboxylic acid occurs concurrently.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (1 x 150 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess n-butanol under reduced pressure. The resulting crude product is purified by vacuum distillation to afford Butyl (2S)-oxolane-2-carboxylate as a clear, colorless liquid.

Expected Yield & Characterization:

  • Overall Yield: 45-55% from L-glutamic acid.

  • Boiling Point: ~95-98 °C at 10 mmHg.

  • Optical Rotation: [α]D20 is expected to be negative.

  • ¹H NMR & ¹³C NMR: Confirm structure and purity.

Application Protocol: Diastereoselective α-Alkylation

The C2 stereocenter of Butyl (2S)-oxolane-2-carboxylate can direct the stereochemistry of reactions at adjacent positions. A common transformation is the diastereoselective alkylation at the C3 position, which generates a new stereocenter.

Workflow for α-Alkylation

G cluster_0 Process Flow A Butyl (2S)-oxolane-2-carboxylate B Lithium Enolate (Chiral) A->B  LDA, THF, -78 °C   D α-Alkylated Product (trans-diastereomer favored) B->D C Electrophile (R-X) C->D

Figure 2: Diastereoselective α-alkylation workflow.

Detailed Experimental Protocol

Objective: To synthesize Butyl (2S, 3R)-3-benzyl-oxolane-2-carboxylate.

  • Setup: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of diisopropylamine (1.54 mL, 11 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C (acetone/dry ice bath).

  • Base Preparation: Add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: Add a solution of Butyl (2S)-oxolane-2-carboxylate (1.72 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour.

    • Trustworthiness Check: The formation of the bright yellow enolate solution is a visual indicator of successful deprotonation.

  • Alkylation: Add benzyl bromide (1.31 mL, 11 mmol) dropwise. Stir the reaction at -78 °C for 4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Work-up: Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). The diastereomeric ratio (d.r.) can be determined by ¹H NMR or chiral HPLC analysis. The trans product is typically favored due to the thermodynamic preference for the bulky electrophile to add anti to the C2 butoxycarbonyl group.

Quantitative Data Summary

StepKey ReagentsTemp (°C)Time (h)Expected d.r. (trans:cis)Expected Yield
Enolate FormationLDA, THF-781N/A>95% (in situ)
AlkylationBenzyl Bromide-784>90:1075-85%

Strategic Deployment in Drug Discovery

The chiral oxolane scaffold is a valuable motif in pharmaceutical development.[5][7] Its incorporation can lead to improved pharmacokinetic profiles, such as increased metabolic stability and enhanced solubility, when compared to analogous carbocyclic or acyclic structures. Butyl (2S)-oxolane-2-carboxylate serves as a key starting material for building blocks used in the synthesis of complex active pharmaceutical ingredients (APIs).

For instance, substituted chiral tetrahydrofurans are core components of various antiviral agents, kinase inhibitors, and central nervous system drugs. The protocols described above allow for the controlled introduction of diversity at the C3 position, which can be further functionalized to interact with biological targets. The ester at C2 can also be reduced to an alcohol or aldehyde, or converted to an amide, providing additional handles for synthetic elaboration.[8]

References

  • Synthesis of γ-Butyrolactones with Chiral Quaternary–Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama–Michael Addition. Organic Letters - ACS Publications.[Link]

  • Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry (RSC Publishing).[Link]

  • Catalytic enantioselective synthesis of chiral γ-butyrolactones. PubMed.[Link]

  • Development of a New Reaction System for the Synthesis of Highly Optically Active α,γ-Substituted γ-Butyrolactones. ResearchGate.[Link]

  • Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. PubMed.[Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI.[Link]

  • Chiral pool. Wikipedia.[Link]

  • Asymmetric Synthesis. Course Hero.[Link]

  • Creativity from the Chiral Pool: Amino Acids. Baran Lab, Scripps Research.[Link]

  • Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. PMC, NIH.[Link]

  • DYNAMIC STEREOCHEMISTRY (DCE) SEM VI: BCHEM 0606. University of Mumbai.[Link]

  • PYRIMIDINE-5-CARBOXYLIC ACID p-TOLYLAMIDE METHANESULFONATE. Organic Syntheses.[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC, NIH.[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.[Link]

  • Enantioselective tetrahydrofuran and benzodihydrofuran synthesis by (salen)Co(III) catalyst. ResearchGate.[Link]

  • Synthesis of n-butyl esters of the various carboxylic acids with Ph3PBr2 and Ph3PI2 in the presence of DMAP in dichloromethane at room temperature. ResearchGate.[Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate.[Link]

  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Florida Atlantic University.[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC, NIH.[Link]

  • Process for the preparation of 2-substituted carboxylic acids.
  • Synthesis of tetrahydrofurans. Organic Chemistry Portal.[Link]

  • Convenient preparations of t-butyl esters and ethers from t-butanol. Semantic Scholar.[Link]

  • Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv.[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC, NIH.[Link]

Sources

Application Note: A Guide to Transesterification Techniques for Butyl (2S)-oxolane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of transesterification techniques for Butyl (2S)-oxolane-2-carboxylate. This chiral ester, derived from the renewable platform chemical γ-valerolactone (GVL), is a valuable building block in medicinal chemistry and fine chemical synthesis. This document moves beyond simple procedural lists to offer in-depth mechanistic insights, comparative analyses of catalytic systems, and validated, step-by-step protocols for chemical and enzymatic transesterification. By explaining the causality behind experimental choices, this guide equips researchers with the necessary knowledge to select, optimize, and execute the most appropriate transesterification strategy to generate diverse ester libraries while preserving the critical (2S)-stereochemistry.

Introduction: The Significance of a Sustainable Chiral Building Block

The global shift towards sustainable chemical manufacturing has identified γ-valerolactone (GVL), readily produced from lignocellulosic biomass, as a pivotal platform molecule.[1][2] Its derivatives, such as Butyl (2S)-oxolane-2-carboxylate, retain this green pedigree while incorporating a chiral center, making them highly valuable starting materials for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).

Transesterification—the conversion of an ester from one alkoxy group to another—is a fundamental transformation that allows for the strategic modification of this core scaffold.[3] For professionals in drug development, this reaction is a powerful tool for creating libraries of ester analogues for structure-activity relationship (SAR) studies or for synthesizing a specific ester required for a target molecule. The primary challenge in the transesterification of Butyl (2S)-oxolane-2-carboxylate lies in achieving high conversion and yield without compromising the stereochemical integrity of the C2 chiral center. This guide details the primary catalytic methods—enzymatic, acid-catalyzed, and base-promoted—to achieve this transformation efficiently and selectively.

Mechanistic Principles of Transesterification

The choice of catalyst is the most critical decision in designing a transesterification reaction, as it dictates the reaction mechanism, conditions, and potential side reactions.

Enzyme-Catalyzed Transesterification: The Precision Approach

Biocatalysis, particularly using lipases, represents the gold standard for reactions where stereochemical preservation is paramount.[4] Lipases, such as the widely used immobilized Candida antarctica Lipase B (CAL-B, often sold as Novozym 435), operate under exceptionally mild conditions (typically 30-60°C, neutral pH), which minimizes the risk of racemization and side reactions.

The mechanism involves a catalytic triad (usually Ser-His-Asp) in the enzyme's active site.[5] The serine residue performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate. This resolves into an acyl-enzyme intermediate, releasing the original alcohol (butanol). The new alcohol (e.g., ethanol) then enters the active site and attacks the acyl-enzyme complex, regenerating the catalyst and releasing the new ester product. Due to their exquisite chemo-, regio-, and enantioselectivity, lipases are often the preferred choice for high-value pharmaceutical intermediates.[4][6]

Acid-Catalyzed Transesterification: The Workhorse Method

This classical method utilizes a Brønsted or Lewis acid (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) to activate the ester. The reaction proceeds through a multi-step PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism.[7]

  • Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.

  • Nucleophilic Addition of the new alcohol forms a tetrahedral intermediate.

  • A series of proton transfers occurs to make the original alkoxy group (butoxy) a good leaving group (butanol).

  • Elimination of the butanol and subsequent deprotonation of the carbonyl regenerates the catalyst and yields the final ester.

This is an equilibrium-driven process. To achieve high conversion, the reaction must be pushed towards the products, typically by using a large excess of the reactant alcohol as the solvent or by removing the displaced butanol as it forms.[3] While effective, the elevated temperatures often required can pose a risk to sensitive substrates.

Base-Promoted Transesterification: The Rapid Conversion

Under basic conditions, a strong nucleophile, typically an alkoxide (e.g., sodium methoxide, potassium ethoxide), is used in stoichiometric amounts. The mechanism is a straightforward nucleophilic acyl substitution.[7]

  • Nucleophilic Addition: The alkoxide directly attacks the ester carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The carbonyl bond reforms, expelling the original butoxide leaving group.

The reaction is rapid and often proceeds at lower temperatures than acid-catalyzed methods.[8] However, it is highly sensitive to the presence of water, which can lead to saponification (hydrolysis of the ester to a carboxylate salt), a common and often problematic side reaction.[3] Furthermore, the strongly basic conditions can potentially threaten the integrity of the chiral center.

Comparative Analysis of Catalytic Systems

The optimal choice of catalyst depends on the specific project goals, including scale, cost tolerance, and, most importantly, the stringency of purity and enantiomeric excess (e.e.) requirements.

ParameterEnzyme-Catalyzed (Lipase)Acid-CatalyzedBase-Promoted
Typical Catalyst Immobilized Candida antarctica Lipase B (Novozym 435)H₂SO₄, p-TsOHNaOR, KOR (alkoxides)
Reaction Temp. 30 - 60 °C (Mild)60 - 120 °C (Elevated)25 - 65 °C (Mild to Moderate)
Solvent Organic Solvents (Toluene, MTBE) or Solvent-freeExcess alcohol (e.g., Methanol)Anhydrous alcohol
Stereocontrol Excellent (>99% e.e. preservation typical)Good (Risk of racemization at high temps)Moderate (Risk of epimerization)
Key Advantage High selectivity, mild conditions, reusable catalyst.[4]Low catalyst cost, simple setup.Very fast reaction rates.[8]
Key Limitation Higher catalyst cost, slower reaction times.Harsh conditions, risk of side reactions, equilibrium limited.Saponification risk, requires anhydrous conditions.[3]
Best For High-value products, chiral integrity is critical.Large-scale, cost-sensitive production of robust molecules.Rapid synthesis where potential side reactions are manageable.

Detailed Experimental Protocols

These protocols provide a validated starting point for laboratory-scale transesterification. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Lipase-Catalyzed Transesterification with Ethanol

This protocol prioritizes the preservation of stereochemical integrity using mild, selective conditions.

Materials and Reagents:

  • Butyl (2S)-oxolane-2-carboxylate (1.0 eq)

  • Immobilized Candida antarctica Lipase B (Novozym 435) (10% w/w of ester)

  • Anhydrous Ethanol (5.0 eq)

  • Anhydrous Toluene or Methyl tert-butyl ether (MTBE) (to make a 0.5 M solution)

  • Molecular Sieves, 4Å (activated)

  • Reaction vessel with magnetic stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry flask containing a magnetic stir bar, add Butyl (2S)-oxolane-2-carboxylate (e.g., 5.0 g, 29.0 mmol).

  • Add the solvent (Toluene or MTBE, ~58 mL) and stir until the ester is fully dissolved.

  • Add anhydrous ethanol (e.g., 6.68 mL, 145.0 mmol, 5.0 eq).

  • Enzyme Addition: Add Novozym 435 (e.g., 0.5 g) and a small amount of activated 4Å molecular sieves to the mixture. The sieves help sequester any trace water and the butanol byproduct, driving the equilibrium.

  • Incubation: Seal the flask and place it in a heating block or oil bath set to 45°C. Stir the suspension at a moderate speed (e.g., 250 RPM).

  • Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 0.1 mL) every 4-6 hours. Dilute the aliquot with ethyl acetate and analyze by GC or HPLC to determine the ratio of starting material to product. The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction reaches completion (>98% conversion), cool the mixture to room temperature.

  • Catalyst Removal: Remove the lipase and molecular sieves by vacuum filtration, washing the solids with a small amount of fresh solvent. The recovered lipase can often be dried and reused.

  • Purification: Concentrate the filtrate using a rotary evaporator. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent system) to yield pure Ethyl (2S)-oxolane-2-carboxylate.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm the enantiomeric excess using chiral HPLC or chiral GC.

dot

Caption: Workflow for Lipase-Catalyzed Transesterification.

Protocol 2: Acid-Catalyzed Transesterification with Methanol

This protocol describes a classic chemical approach suitable for robust substrates where cost is a primary consideration.

Materials and Reagents:

  • Butyl (2S)-oxolane-2-carboxylate (1.0 eq)

  • Anhydrous Methanol (serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve Butyl (2S)-oxolane-2-carboxylate (e.g., 5.0 g, 29.0 mmol) in anhydrous methanol (e.g., 100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 0.08 mL, 1.45 mmol) dropwise to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) using a heating mantle.

  • Monitoring: Monitor the reaction by TLC or GC every hour. The reaction should approach equilibrium within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Most of the methanol will partition into the aqueous layer. Extract the aqueous phase with a non-polar solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by silica gel column chromatography to yield pure Methyl (2S)-oxolane-2-carboxylate.

  • Characterization: Confirm identity, purity, and enantiomeric excess as described in Protocol 1.

Monitoring and Analytical Workflow

Effective and timely monitoring is crucial for optimizing reaction conditions and determining the endpoint. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary tools.

  • Gas Chromatography (GC): Ideal for monitoring the conversion of the volatile starting ester to the product ester. A standard flame ionization detector (FID) provides excellent quantitative data on the relative concentrations of each component. A chiral GC column (e.g., Cyclodex-B) can be used to simultaneously determine conversion and the enantiomeric excess of the product.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for assessing the preservation of stereochemistry. A chiral stationary phase (e.g., a Chiralcel OD-H or AD-H column) can separate the (2S) and (2R) enantiomers, allowing for precise calculation of the enantiomeric excess (% e.e.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the final product. The disappearance of the signals corresponding to the butyl group (a triplet around 4.1 ppm and other alkyl signals) and the appearance of signals for the new alkyl group (e.g., a singlet around 3.7 ppm for a methyl group) confirms the transesterification.

dot

Caption: General Analytical Workflow for Reaction Monitoring.

Conclusion

The transesterification of Butyl (2S)-oxolane-2-carboxylate is a versatile reaction for generating valuable chiral building blocks from a renewable resource. For applications demanding the highest fidelity of the stereocenter, enzyme-catalyzed methods using immobilized lipases are unequivocally superior, providing excellent yields under mild conditions. For larger-scale, cost-driven syntheses where slight optimization of conditions can mitigate racemization risk, traditional acid-catalyzed methods remain a viable and economical option. By understanding the underlying mechanisms and applying the robust protocols and analytical methods detailed in this guide, researchers can confidently and effectively utilize transesterification to advance their discovery and development programs.

References

  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • LibreTexts Chemistry. (2021). 8.8: Chemistry of Esters. [Link]

  • ResearchGate. (n.d.). Synthesis of Esters and Lactones | Request PDF. [Link]

  • Taylor & Francis Online. (n.d.). Studies on the Transesterification and Macrolactonization of 2-Pyridyl Esters by Intramolecular N-Alkylation or Metal Ion Coordi. [Link]

  • Taylor & Francis Online. (n.d.). polylactones. 13. transesterification of poly(l- lactide) with poly(glycolide). [Link]

  • National Center for Biotechnology Information. (2011). On-line monitoring of the transesterification reaction between triglycerides and ethanol using near infrared spectroscopy combined with gas chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic conversion of γ-valerolactone to ε-caprolactam: towards nylon from renewable feedstock. [Link]

  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC. [Link]

  • National Center for Biotechnology Information. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC. [Link]

  • National Center for Biotechnology Information. (2010). Integrated catalytic conversion of gamma-valerolactone to liquid alkenes for transportation fuels. [Link]

  • ResearchGate. (n.d.). Experimental set-up used for the transesterification process. [Link]

  • ResearchGate. (2009). Lipase-catalysed decarboxylative aldol reaction and decarboxylative Knoevenagel reaction. [Link]

  • MDPI. (n.d.). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO 2 Catalyst. [Link]

  • Nature. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. [Link]

  • MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Link]

  • ResearchGate. (2013). New generation biofuels: γ-Valerolactone into valeric esters in one pot. [Link]

  • National Center for Biotechnology Information. (2023). Gamma-valerolactone biorefinery: Catalyzed birch fractionation and valorization of pulping streams with solvent recovery - PMC. [Link]

  • National Academy of Sciences of Ukraine. (2020). Methods of fatty acid butyl esters synthesis: present and prospects. [Link]

  • ResearchGate. (2018). Butyl-ester yields obtained during transesterification of refined (e).... [Link]

  • Widya Mandala Surabaya Catholic University Repository. (n.d.). Developments in in-situ (trans) esterification for biodiesel production. [Link]

  • MDPI. (n.d.). Rapeseed Oil Transesterification Using 1-Butanol and Eggshell as a Catalyst. [Link]

  • National Center for Biotechnology Information. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. [Link]

  • MDPI. (n.d.). γ-Amino Carboxylic Acid Modification Enhances the Efficacy of Peptide Nucleic Acids Targeting miR-221-3p in Lung Cancer Cell Lines. [Link]

Sources

Application Note: Strategic Valorization of Butyl (S)-oxolane-2-carboxylate in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research chemists and process development scientists. It addresses the strategic utilization of Butyl (S)-oxolane-2-carboxylate (also known as Butyl (S)-tetrahydrofuran-2-carboxylate) as a high-value chiral building block.

Executive Summary

Butyl (S)-oxolane-2-carboxylate is a critical chiral synthon, often isolated as the unreacted ester following the enzymatic kinetic resolution of racemic tetrahydrofuran-2-carboxylates (e.g., using Candida antarctica Lipase B). While the butyl group confers lipophilicity advantageous for enzymatic processing and extraction, it must often be removed or transformed to access the reactive core required for drug synthesis.

This guide details three divergent synthetic pathways to convert this ester into high-value intermediates:

  • (S)-Tetrahydrofuran-2-ylmethanol: A primary alcohol for ether-linked antivirals and chiral ligands.

  • (S)-Tetrahydrofuran-2-carbaldehyde: A reactive electrophile for Wittig olefinations and reductive aminations.

  • (S)-Tetrahydrofuran-2-carboxylic acid: A proline isostere for peptidomimetics (e.g., Alfuzosin analogs).

Chemical Context & Strategic Utility[1]

The "Chiral Pool" Advantage

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for proline and a core component in polyether antibiotics and kinase inhibitors. The (S)-configuration at the C2 position is particularly valuable for constructing stereodefined peptidomimetics.

Why the Butyl Ester? In industrial settings, the butyl ester is frequently preferred over methyl or ethyl analogs for two reasons:

  • Enzymatic Resolution: Lipases often exhibit higher enantioselectivity (E-value) toward butyl esters due to the hydrophobic binding pocket of the enzyme.

  • Process Safety: The higher boiling point (approx. 230°C) reduces flammability risks compared to lower alkyl esters during solvent swaps.

Reaction Pathway Visualization

The following diagram outlines the divergent synthesis workflows starting from the butyl ester.

G Start Butyl (S)-oxolane-2-carboxylate (Starting Material) RedAgent1 Reagent: LiAlH4 or NaBH4 Solvent: THF, 0°C Start->RedAgent1 RedAgent2 Reagent: DIBAL-H (1.0 eq) Solvent: Toluene, -78°C Start->RedAgent2 HydAgent Reagent: LiOH (aq)/THF Temp: 0°C to RT Start->HydAgent Product1 (S)-Tetrahydrofuran-2-ylmethanol (Chiral Alcohol) RedAgent1->Product1 App1 Application: Leaving Group Activation (Mesylate/Tosylate) -> Antivirals Product1->App1 Product2 (S)-Tetrahydrofuran-2-carbaldehyde (Chiral Aldehyde) RedAgent2->Product2 App2 Application: Wittig Reaction -> Chain Extension Reductive Amination Product2->App2 Product3 (S)-Tetrahydrofuran-2-carboxylic acid (Proline Isostere) HydAgent->Product3 App3 Application: Peptide Coupling (e.g., Alfuzosin intermediates) Product3->App3

Figure 1: Divergent synthetic pathways for Butyl (S)-oxolane-2-carboxylate valorization.

Detailed Experimental Protocols

Protocol A: Selective Reduction to (S)-Tetrahydrofuran-2-carbaldehyde

Objective: Convert the ester to the aldehyde without over-reduction to the alcohol. Critical Mechanism: At -78°C, Diisobutylaluminum hydride (DIBAL-H) forms a stable tetrahedral aluminum hemiacetal intermediate. This intermediate collapses to the aldehyde only upon acidic hydrolysis during the workup.

Reagents Table:

Reagent Equiv. Role
Butyl (S)-oxolane-2-carboxylate 1.0 Substrate
DIBAL-H (1.0 M in Toluene) 1.1 Reducing Agent
Toluene (Anhydrous) Solvent Reaction Medium
Methanol Excess Quench

| Rochelle's Salt (Sat. Aq.) | Excess | Emulsion Breaker |

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add anhydrous toluene (10 mL per gram of substrate).

  • Cooling: Charge the flask with Butyl (S)-oxolane-2-carboxylate. Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70°C to prevent over-reduction.[1]

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (ensure sample is quenched with MeOH before spotting).

  • Quench: While still at -78°C, add anhydrous Methanol (5.0 eq) dropwise. A white precipitate may form.

  • Workup: Remove the cooling bath. Add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) solution (equal volume to reaction solvent). Vigorously stir the biphasic mixture at room temperature for 2-3 hours until the layers clarify and the aluminum emulsion breaks.

  • Isolation: Separate layers. Extract aqueous phase with Ethyl Acetate (3x). Dry combined organics over Na2SO4 and concentrate in vacuo.

  • Storage: The aldehyde is prone to oxidation and racemization. Use immediately or store under argon at -20°C.

Protocol B: Complete Reduction to (S)-Tetrahydrofuran-2-ylmethanol

Objective: Synthesis of the primary alcohol for nucleophilic substitution reactions. Reagent Choice: Lithium Aluminum Hydride (LiAlH4) is preferred for kinetics, though NaBH4/MeOH can be used for milder conditions.

Step-by-Step Methodology:

  • Setup: Suspend LiAlH4 (1.5 eq) in anhydrous THF (0°C) under Nitrogen.

  • Addition: Add a solution of Butyl (S)-oxolane-2-carboxylate in THF dropwise to the hydride suspension.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • Water (x mL = grams of LiAlH4 used)

    • 15% NaOH (x mL)

    • Water (3x mL)

  • Filtration: Add MgSO4 to the granular white precipitate. Filter through a Celite pad.[1]

  • Purification: Concentrate filtrate. Distillation (bp ~80°C at 15 mmHg) yields the pure alcohol.

Protocol C: Hydrolysis to (S)-Tetrahydrofuran-2-carboxylic Acid

Objective: Isolate the free acid without racemizing the alpha-chiral center. Note: Acid-catalyzed hydrolysis is reversible and slow. Base-catalyzed saponification with Lithium Hydroxide (LiOH) is preferred as it is irreversible and mild.

Step-by-Step Methodology:

  • Solvent System: Dissolve the butyl ester in a mixture of THF:Water (3:1).

  • Saponification: Add LiOH monohydrate (2.0 eq) at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC until the ester spot disappears.

  • Workup:

    • Concentrate to remove THF.

    • Wash the aqueous residue with Dichloromethane (to remove traces of butanol).

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract extensively with Ethyl Acetate (the acid is water-soluble; salting out with NaCl helps).

  • Result: Concentration yields the carboxylic acid as a viscous oil, suitable for peptide coupling reagents (e.g., EDC/HOBt).

Quality Control & Analytics

To ensure the integrity of the chiral center is maintained throughout these transformations, the following analytical methods are recommended.

  • Enantiomeric Excess (ee) Determination:

    • Technique: Chiral GC or HPLC.

    • Column: Chiralcel OD-H or equivalent (for the alcohol/ester).

    • Derivatization: The carboxylic acid may require derivatization to the methyl ester (using TMS-diazomethane) for accurate GC analysis.

  • Purity Check:

    • 1H NMR is diagnostic. The disappearance of the butyl signals (triplet at ~0.9 ppm, multiplet at ~1.4-1.6 ppm) confirms the removal of the protecting group.

References

  • DIBAL-H Reduction Protocols: "DIBAL-H Reduction - General Procedures." Organic Synthesis. Available at: [Link]

  • Hydrolysis Methodologies: "Hydrolysis of Esters - Chemistry LibreTexts." LibreTexts. Available at: [Link]

  • Synthesis of Chiral THF Derivatives: "Synthesis of chiral tetrahydrofuran derivatives." ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Esterification of (S)-Tetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of (S)-tetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical transformation. We will delve into the causality behind experimental choices, providing you with a robust framework for troubleshooting and protocol development.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the esterification of (S)-tetrahydrofuran-2-carboxylic acid.

Q1: My Fischer esterification is giving me a very low yield (<30%). What is the primary cause?

A1: The Fischer esterification is a reversible, equilibrium-driven reaction.[1][2] Low yields are typically due to the presence of water, which shifts the equilibrium back towards the starting materials. (S)-Tetrahydrofuran-2-carboxylic acid can also present some steric hindrance, slowing the reaction. To improve the yield, you must actively remove water as it forms, either by using a Dean-Stark apparatus or a large excess of the alcohol, which acts as both reactant and solvent to drive the equilibrium forward.[1][3]

Q2: I'm observing a significant amount of an unidentifiable byproduct in my crude reaction mixture. What could it be?

A2: Byproduct formation depends heavily on the chosen method. In carbodiimide-mediated reactions like the Steglich esterification (using DCC or EDC), the most common byproduct is an N-acylurea.[4][5] This arises from an intramolecular rearrangement of the O-acylisourea intermediate, which is unable to react with the alcohol.[4][5] Using a catalyst like 4-dimethylaminopyridine (DMAP) is crucial to suppress this side reaction.[5][6] In Mitsunobu reactions, common byproducts are triphenylphosphine oxide and a reduced hydrazine-dicarboxylate, which can complicate purification.[7][8]

Q3: Is there a recommended "go-to" method for this esterification to maximize yield with minimal side reactions?

A3: For substrates like (S)-tetrahydrofuran-2-carboxylic acid, which can be sterically demanding, the Steglich esterification is often an excellent choice.[4][9] It proceeds under mild, neutral conditions, which is beneficial for sensitive molecules.[5][10] The use of a carbodiimide coupling agent (like DCC or EDC) in combination with a DMAP catalyst effectively activates the carboxylic acid and minimizes side reactions, leading to high yields.[4][6]

Q4: How do I efficiently remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?

A4: DCU is notoriously insoluble in many common organic solvents. The most effective method is to filter the reaction mixture directly. After the reaction is complete (monitored by TLC), cool the mixture (e.g., in an ice bath) to further decrease the solubility of DCU, then perform a vacuum filtration. Washing the collected solid with a small amount of the cold reaction solvent can help recover any product that may have co-precipitated. Some residual DCU might remain in the filtrate, which can often be removed during subsequent silica gel chromatography.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving persistent issues.

Problem 1: Incomplete Conversion Despite Extended Reaction Times

If your reaction stalls and fails to proceed to completion, consider the following diagnostic workflow.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Acid & Alcohol (S)-tetrahydrofuran-2-carboxylic acid (1.0 eq) Anhydrous Methanol (1.1 eq) Anhydrous DCM B 2. Add DMAP (0.1 eq) A->B C 3. Cool to 0°C (Ice Bath) B->C D 4. Add DCC Solution DCC (1.1 eq) in Anhydrous DCM (Add dropwise over 15 min) C->D E 5. Stir & Monitor Stir at 0°C for 1 hr Warm to RT, stir for 4-16 hrs Monitor by TLC D->E F 6. Filter DCU Cool mixture to 0°C Vacuum filter to remove precipitate E->F G 7. Aqueous Wash Wash filtrate with: - 1M HCl - Sat. NaHCO₃ - Brine F->G H 8. Dry & Concentrate Dry organic layer (Na₂SO₄) Concentrate in vacuo G->H I 9. Purify Silica Gel Chromatography (Hexanes/Ethyl Acetate) H->I

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Separating (2S) and (2R) Oxolane-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the precise separation and quantification of enantiomers are not merely a matter of analytical rigor but a critical necessity for ensuring therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The oxolane (tetrahydrofuran) ring is a prevalent structural motif in numerous active pharmaceutical ingredients (APIs). Consequently, the ability to resolve chiral centers within this scaffold, such as those in (2S) and (2R) oxolane-2-carboxylates, is of paramount importance.

This guide provides a comparative analysis of two robust chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of oxolane-2-carboxylates. While specific application notes for this exact compound are not widespread, the principles of chiral chromatography allow for the development of highly effective methods by leveraging data from structurally analogous molecules, particularly other cyclic and aryloxy carboxylic acids.[1] We will explore methodologies centered on two of the most powerful and versatile chiral stationary phases (CSPs) available: a cellulose-based CSP (Chiralcel® OD-H) and an amylose-based CSP (Chiralpak® AD-H).

The discussion will delve into the mechanistic principles of chiral recognition, provide detailed experimental protocols, and present a comparative summary of expected performance. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient methods for chiral purity assessment and preparative separation.

The Foundation: Chiral Recognition on Polysaccharide-Based CSPs

The remarkable success of polysaccharide-based CSPs, such as derivatives of cellulose and amylose, lies in their complex and multifaceted chiral recognition mechanisms.[1] These polymers, coated onto a silica support, form helical grooves that serve as the chiral environment. Enantiomeric separation is achieved through a combination of transient interactions between the analyte and the CSP.[2] For carboxylates, these interactions primarily include:

  • Hydrogen Bonding: The carboxyl group of the analyte can act as both a hydrogen bond donor and acceptor, interacting with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: If aromatic moieties are present in the analyte, they can interact with the phenyl groups of the CSP.

  • Steric Hindrance (Inclusion): One enantiomer may fit more favorably into the chiral grooves of the polysaccharide, leading to a stronger interaction and longer retention time, while the other is sterically hindered.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the overall selectivity.

The subtle differences in the three-dimensional fit and the sum of these interaction energies for the two enantiomers result in differential retention times, enabling their separation.[2]

Method Comparison: Cellulose vs. Amylose Stationary Phases

We will compare two methods utilizing normal-phase chromatography, which is often advantageous for the separation of acidic compounds on these types of CSPs, offering excellent selectivity and efficiency.[1][3]

Method A: Cellulose-Based Separation using Chiralcel® OD-H

The Chiralcel® OD-H column utilizes cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector. Its rigid, linear helical structure provides a distinct environment for chiral recognition compared to its amylose-based counterparts.[2]

Experimental Protocol: Method A

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Causality: n-Hexane serves as the weak, non-polar solvent. 2-Propanol (IPA) is the polar modifier used to control the retention time; increasing its concentration will generally decrease retention.[3] Trifluoroacetic Acid (TFA) is a critical additive for acidic analytes. It minimizes peak tailing by protonating the carboxyl group and reducing unwanted ionic interactions with the stationary phase, leading to sharper, more symmetrical peaks.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

    • Causality: Temperature can influence selectivity. Ambient temperature is a good starting point. Lowering the temperature may enhance weaker bonding forces and improve resolution in some cases.[3]

  • Detection: UV at 220 nm.

    • Causality: The carboxyl group provides UV absorbance at lower wavelengths. This wavelength should be optimized based on the specific analyte's chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic oxolane-2-carboxylate sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.[4][5]

Method B: Amylose-Based Separation using Chiralpak® AD-H

The Chiralpak® AD-H column is packed with amylose tris(3,5-dimethylphenylcarbamate) coated on a 5 µm silica gel support. The helical structure of amylose differs from cellulose, often leading to complementary or, in some cases, superior selectivity for certain classes of compounds.[6] It is a widely applicable CSP for a variety of chiral compounds.[7]

Experimental Protocol: Method B

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Ethanol (EtOH) / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v).

    • Causality: Ethanol is chosen as an alternative alcohol modifier. The choice between IPA and EtOH can significantly impact selectivity, and screening both is a standard part of method development.[3] A lower percentage of modifier is used as a starting point, which is expected to result in longer retention but potentially higher resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic oxolane-2-carboxylate sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.[4][5]

Data Presentation and Performance Comparison

While experimental data for the specific title compound is not available, based on separations of structurally similar acidic compounds, we can project the following performance characteristics.

ParameterMethod A (Chiralcel® OD-H)Method B (Chiralpak® AD-H)Justification
Retention Time (k₁) ~ 4-6~ 6-9The lower modifier concentration in Method B is expected to increase retention times.
Retention Time (k₂) ~ 5-8~ 8-12Method B's conditions are generally more retentive.
Selectivity (α) > 1.2> 1.3Both columns are expected to provide good selectivity. Amylose-based phases sometimes offer higher selectivity for carboxylic acids.[1]
Resolution (Rs) > 1.5 (Baseline)> 2.0 (Baseline)Both methods are designed to achieve baseline separation. The potentially higher selectivity of Method B could lead to a higher resolution value.
Analysis Time ~ 10-15 min~ 15-20 minThe longer retention times of Method B will result in a slightly longer analysis time.
Peak Shape SymmetricalSymmetricalThe use of TFA in the mobile phase is crucial for ensuring good peak symmetry for acidic analytes on both columns.[2]

Note: These values are estimates and will require experimental verification and optimization for the specific oxolane-2-carboxylate derivative.

Visualization of the Chiral Method Development Workflow

The process of selecting and optimizing a chiral HPLC method can be systematically approached. The following diagram illustrates a logical workflow for the separation of a chiral acidic analyte like an oxolane-2-carboxylate.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization Start Racemic Analyte (Oxolane-2-Carboxylate) Screen_Columns Screen Columns: 1. Chiralpak AD-H 2. Chiralcel OD-H Start->Screen_Columns Screen_MP Screen Mobile Phases: A: Hex/IPA/TFA (90:10:0.1) B: Hex/EtOH/TFA (90:10:0.1) Screen_Columns->Screen_MP Evaluate Evaluate Results: - Resolution (Rs) - Selectivity (α) - Peak Shape Screen_MP->Evaluate Optimize Optimize Best Condition: - Adjust % Modifier (Alcohol) - Vary Temperature - Adjust Flow Rate Evaluate->Optimize Rs < 1.5 or Tailing Final_Method Final Validated Method Evaluate->Final_Method Rs > 1.5, Good Shape Optimize->Evaluate Re-evaluate

Sources

Comparing reactivity of Butyl vs Methyl (2S)-oxolane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Reactivity, Physicochemical Properties, and Process Suitability Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary

In the synthesis of chiral peptidomimetics and API fragments (e.g., Alfuzosin, Terazosin), the choice between Methyl (2S)-tetrahydro-2-furoate (Me-THF) and Butyl (2S)-tetrahydro-2-furoate (Bu-THF) is rarely arbitrary.[1] It represents a strategic trade-off between reaction kinetics and process stability .[1]

  • Select the Methyl Ester when rapid reactivity, atom economy, and ease of removal via evaporation (volatility) are the priorities. It is the standard for early-stage discovery where speed is critical.

  • Select the Butyl Ester when lipophilicity (ease of extraction), enzymatic resolution efficiency, or stability against premature hydrolysis is required.[1] It is often preferred in process chemistry to avoid aqueous losses and enhance crystalline properties of derivatives.

Physicochemical Profile

The distinct physical properties of these two esters dictate their handling in the laboratory.

FeatureMethyl (2S)-tetrahydro-2-furoateButyl (2S)-tetrahydro-2-furoateImpact on Workflow
Molecular Weight 130.14 g/mol 172.22 g/mol Methyl offers better atom economy.[1]
Boiling Point ~181 °C (Atm)>225 °C (Est.)[1]Methyl can be distilled; Butyl requires high-vac or chromatography.[1]
LogP (Lipophilicity) ~0.04 (Low)~1.6 (Moderate)Critical: Methyl ester can be lost to the aqueous phase during extraction.[1] Butyl partitions efficiently into organics.[1]
Physical State Low-viscosity liquidViscous OilButyl is easier to weigh; Methyl is prone to evaporation losses on rotovap.[1]
Flash Point ~64 °C>95 °CButyl is safer for large-scale heating operations.[1]

Reactivity & Mechanistic Analysis[1][2]

Hydrolysis Kinetics (The Steric Effect)

The most common transformation for these intermediates is saponification to the free acid or transesterification. The rate of hydrolysis follows the Taft equation, heavily influenced by the steric bulk of the alkoxy group (


).
  • Methyl Ester: The small methoxy group offers minimal steric hindrance to the incoming nucleophile (

    
    ). The tetrahedral intermediate forms rapidly.[2]
    
  • Butyl Ester: The flexible butyl chain creates a "steric umbrella." While not as bulky as a t-butyl group, the conformational rotation of the

    
    -butyl chain effectively shields the carbonyl carbon, retarding the rate of nucleophilic attack by a factor of 3–5x compared to methyl.
    
Visualization: Hydrolysis Transition State Analysis

The following diagram illustrates the kinetic barrier difference.

Hydrolysis cluster_0 Mechanistic Insight Start Ester Substrate TS_Me Methyl TS (Low Steric Strain) Start->TS_Me Fast (k_rel = 100) TS_Bu Butyl TS (High Steric Strain) Start->TS_Bu Slow (k_rel ≈ 20) OH Nucleophile (OH-) OH->TS_Me OH->TS_Bu Product Tetrahedral Intermediate TS_Me->Product TS_Bu->Product

Figure 1: Kinetic comparison of nucleophilic attack. The Butyl ester presents a higher energy barrier due to steric shielding.

Racemization Risk

Both esters possess a chiral center at C2.[1] The


-proton is acidic due to the adjacent carbonyl and the inductive effect of the ring oxygen.
  • Risk Factor: Prolonged exposure to strong base (e.g., NaOH, LiOH) promotes enolization and racemization.[1]

  • Verdict: Methyl is safer chemically. Because it hydrolyzes faster, the exposure time to the basic environment is minimized.[1] Butyl esters require longer reaction times or higher temperatures, increasing the window for racemization.[1]

  • Solution for Butyl: Use enzymatic hydrolysis (neutral pH) to bypass this risk entirely.[1]

Experimental Protocols

Protocol A: Chemical Hydrolysis (Methyl Preferred)

Use this for rapid generation of the acid from the Methyl ester.

  • Setup: Dissolve Methyl (2S)-tetrahydro-2-furoate (1.0 eq) in THF:Water (3:1 v/v). Cool to 0 °C.

  • Reagent: Add LiOH·H₂O (1.2 eq) portion-wise.[1]

  • Monitoring: Stir at 0 °C for 30–60 mins. Monitor by TLC (Stain: KMnO₄).[1]

    • Note: Methyl ester disappears rapidly.[1]

  • Workup (Critical):

    • Acidify carefully to pH 3–4 with 1M HCl.[1]

    • Extraction: Extract exhaustively with EtOAc (

      
      ). Note: The free acid is water-soluble; do not use minimal solvent.
      
    • Dry over Na₂SO₄ and concentrate.[1][3]

Protocol B: Enzymatic Resolution (Butyl Preferred)

Use this to resolve racemic mixtures or hydrolyze Butyl esters without racemization.[1]

  • Rationale: Lipases (e.g., CAL-B) have hydrophobic pockets that bind longer alkyl chains (Butyl) more effectively than Methyl groups, often resulting in higher enantioselectivity (

    
    -value).[1]
    
  • Setup: Suspend Butyl (±)-tetrahydro-2-furoate in Phosphate Buffer (pH 7.0, 0.1 M).

  • Catalyst: Add Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (10–20 wt% relative to substrate).[1]

  • Reaction: Stir at 30 °C. Maintain pH 7.0 via auto-titrator (adding 0.1 M NaOH) or internal buffering.

  • Termination: Filter off the enzyme beads when conversion reaches 50% (for kinetic resolution) or 100% (for mild hydrolysis).

  • Isolation: Extract the unreacted ester (if resolving) with hexane. Acidify the aqueous layer to extract the chiral acid.

Decision Matrix: Which Ester to Choose?

Use the following logic flow to determine the appropriate starting material for your specific campaign.

DecisionTree Start Select Ester Substrate Q1 Is the starting material Racemic or Enantiopure? Start->Q1 Racemic Racemic (Need Resolution) Q1->Racemic Pure Enantiopure ((S)-Isomer) Q1->Pure Enzymatic Use BUTYL Ester (Better Enzyme Binding) Racemic->Enzymatic Kinetic Resolution Q2 Is the product water soluble? Pure->Q2 WaterSol Yes (High Solubility) Q2->WaterSol High Risk Lipophilic No (Lipophilic Product) Q2->Lipophilic Low Risk Rec_Bu Use BUTYL Ester (Prevents aqueous loss) WaterSol->Rec_Bu Rec_Me Use METHYL Ester (Faster, Atom Econ) Lipophilic->Rec_Me

Figure 2: Strategic selection workflow for ester derivatives.[1]

References

  • Chemical Properties & Safety: Sigma-Aldrich.[1] Methyl 2-furoate and Tetrahydro-2-furoic acid derivatives Safety Data Sheets. Available at: [1][4]

  • Hydrolysis Kinetics: Taft, R. W. (1956).[1] Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley.[1][2] (Foundational text on ester hydrolysis rates).

  • Enzymatic Resolution: Anderson, E. M., et al. (1998).[1] "Kinetic Resolution of Esters via Lipase-Catalyzed Hydrolysis." Biocatalysis and Biotransformation. (Establishes CAL-B preference for medium-chain alkyl esters).

  • Pharmaceutical Applications: U.S. National Library of Medicine.[1] PubChem Compound Summary for Tetrahydro-2-furoic acid. Available at: [1]

Sources

A Researcher's Guide to the Chiroptical Properties of Butyl (S)-tetrahydro-2-furoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical purity of chiral building blocks is paramount. Butyl (S)-tetrahydro-2-furoate, a key intermediate, is no exception. Its enantiomeric purity can significantly influence the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an in-depth analysis of the methods used to determine the stereochemical integrity of Butyl (S)-tetrahydro-2-furoate, with a focus on specific optical rotation and a comparison with modern chromatographic techniques.

Understanding Specific Optical Rotation

Specific optical rotation is a fundamental physical property of a chiral compound that quantifies the extent to which it rotates the plane of plane-polarized light.[1] It is an intensive property, meaning it does not depend on the concentration or the length of the sample tube, making it a reliable characteristic for a pure enantiomer under defined conditions.[2] The value is typically measured using a polarimeter at a specific temperature and wavelength of light, most commonly the sodium D-line (589 nm).[2]

The specific rotation ([α]) is calculated from the observed rotation (α) using the following formula:

[α]Tλ = α / (l * c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source.

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

Specific Optical Rotation of Tetrahydro-2-furoic Acid Derivatives: A Comparative Benchmark

[α]D23 = +4 ± 0.5° (c=1 in Methanol)

It is important to note that the sign of optical rotation for the corresponding (S)-enantiomer, (S)-(-)-tetrahydro-2-furoic acid, will be equal in magnitude but opposite in sign. While esterification of a carboxylic acid to its butyl ester can influence the magnitude of the specific rotation, the sign of rotation is often conserved for the same stereochemical configuration. Therefore, it is anticipated that Butyl (S)-tetrahydro-2-furoate will exhibit a negative specific rotation. The exact value, however, must be determined experimentally.

Experimental Determination of Specific Optical Rotation

The following protocol outlines the procedure for determining the specific optical rotation of a sample of Butyl (S)-tetrahydro-2-furoate. This self-validating system ensures accuracy through careful sample preparation and instrument calibration.

Protocol 1: Polarimetry of Butyl (S)-tetrahydro-2-furoate

Materials:

  • High-purity Butyl (S)-tetrahydro-2-furoate

  • Anhydrous, spectroscopic grade solvent (e.g., methanol, chloroform, or ethanol)

  • Calibrated polarimeter with a sodium lamp (589 nm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter cell (1 dm)

Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions using a blank solvent.

  • Sample Preparation:

    • Accurately weigh a sample of Butyl (S)-tetrahydro-2-furoate (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen anhydrous solvent and dilute to the mark. Ensure complete dissolution. This creates a solution with a concentration of 0.01 g/mL.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared solution.

    • Fill the cell with the solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the observed rotation (α).

    • Repeat the measurement at least three times and calculate the average observed rotation.

  • Calculation:

    • Calculate the specific rotation using the formula mentioned above.

Causality Behind Experimental Choices:

  • High-Purity Sample: The presence of impurities, especially those that are optically active, can significantly affect the observed rotation and lead to an inaccurate determination of the specific rotation.[1]

  • Anhydrous Solvent: The solvent can interact with the solute and influence its conformation, which in turn can affect the optical rotation. Using a consistent, high-purity, and anhydrous solvent is crucial for reproducibility.

  • Precise Concentration: The specific rotation calculation is directly dependent on the concentration. Accurate weighing and volumetric dilution are essential for an accurate result.

Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)

While polarimetry is a classical method, modern analytical techniques often provide more accurate and sensitive determination of enantiomeric purity. Chiral HPLC is a powerful alternative that separates enantiomers, allowing for their direct quantification and the calculation of enantiomeric excess (ee).[3]

Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC

Materials:

  • Butyl (S)-tetrahydro-2-furoate sample

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol)

  • Chiral stationary phase HPLC column (e.g., polysaccharide-based)

  • HPLC system with a UV detector

  • Reference standards of both (R)- and (S)-Butyl tetrahydro-2-furoate (if available) or the racemic mixture.

Procedure:

  • Method Development: Develop a suitable HPLC method by selecting an appropriate chiral column and mobile phase composition to achieve baseline separation of the (R)- and (S)-enantiomers. This often involves screening different columns and solvent systems.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the Butyl (S)-tetrahydro-2-furoate sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the chiral HPLC column and record the chromatogram.

  • Peak Identification: Identify the peaks corresponding to the (S)- and (R)-enantiomers by injecting a racemic mixture or, if available, the individual enantiomeric standards.

  • Quantification and Enantiomeric Excess (ee) Calculation:

    • Integrate the peak areas for both the (S)- and (R)-enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] * 100

Advantages of Chiral HPLC over Polarimetry:

  • Higher Accuracy and Sensitivity: Chiral HPLC can detect even small amounts of the undesired enantiomer, providing a more accurate measure of enantiomeric purity.

  • Direct Quantification: It directly measures the amount of each enantiomer, whereas polarimetry provides a bulk property that can be influenced by impurities.

  • Method Validation: HPLC methods can be rigorously validated for linearity, accuracy, and precision according to regulatory guidelines.

Workflow Comparison: Polarimetry vs. Chiral HPLC

G cluster_0 Determination of Enantiomeric Purity cluster_1 Polarimetry cluster_2 Chiral HPLC P1 Prepare Sample Solution P2 Measure Observed Rotation P1->P2 P3 Calculate Specific Rotation P2->P3 P4 Compare to Literature/Standard P3->P4 Result_P Specific Rotation Value P4->Result_P H1 Develop Separation Method H2 Prepare Sample Solution H1->H2 H3 Inject and Separate Enantiomers H2->H3 H4 Quantify Peak Areas H3->H4 H5 Calculate Enantiomeric Excess H4->H5 Result_H Enantiomeric Excess (%) H5->Result_H Start Butyl (S)-tetrahydro-2-furoate Sample Start->P1 Start->H2

Caption: Workflow for determining the enantiomeric purity of Butyl (S)-tetrahydro-2-furoate.

Conclusion

For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates like Butyl (S)-tetrahydro-2-furoate is critical. While a definitive specific optical rotation value for this compound is not widely published, the value for its parent acid provides a useful, albeit indirect, reference. The experimental determination of specific rotation through polarimetry remains a valuable technique for characterizing the bulk chiroptical properties of a sample. However, for a more precise and quantitative assessment of enantiomeric purity, chiral HPLC is the superior and recommended method. By employing these analytical techniques, researchers can confidently ascertain the stereochemical integrity of their materials, a crucial step in the development of safe and effective pharmaceuticals.

References

  • Wikipedia. Specific rotation. [Link]

  • Chemistry Steps. Specific Rotation. [Link]

  • Google Patents. EP0382506B1 - Optically active diastereomer salts of tetrahydro-2-furoic acid.

Sources

Validating Purity of Butyl (2S)-oxolane-2-carboxylate: A Technical Comparison & TLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Butyl (2S)-oxolane-2-carboxylate (also known as Butyl (S)-tetrahydrofuran-2-carboxylate) is a critical chiral building block, often used in the synthesis of peptidomimetics and complex pharmaceutical intermediates.

Validating its purity presents a distinct analytical challenge: The compound lacks a strong chromophore. Unlike its aromatic precursors (e.g., furan derivatives), the saturated tetrahydrofuran ring does not absorb significantly at 254 nm. Consequently, standard UV-based HPLC or TLC methods often yield "false negatives," where the product is invisible, or "false positives," where highly UV-active impurities (like Butyl 2-furoate) dominate the signal.

This guide outlines a robust, multi-modal Thin-Layer Chromatography (TLC) protocol designed to validate chemical purity and detect specific process impurities. It also objectively compares this approach against instrumental alternatives like GC-FID and HPLC-CAD.

Comparative Analysis: TLC vs. Instrumental Alternatives

Before detailing the protocol, it is essential to position TLC correctly within the analytical workflow. TLC is the method of choice for rapid process monitoring and qualitative purity assessment, whereas instrumental methods are required for quantitative and enantiomeric validation.

Table 1: Performance Comparison of Analytical Methods
FeatureTLC (Optimized Protocol) GC-FID HPLC-UV HPLC-CAD/RI
Primary Utility Rapid spot-check, reaction monitoringQuantitative purity (Assay %)Impurity profiling (limited)Quantitative purity (Non-UV)
Detection Principle Chemical Staining (Oxidation/Acid-Base)Carbon counting (Flame Ionization)UV Absorption (200-400 nm)Charged Aerosol / Refractive Index
Product Visibility High (with PMA/KMnO4 stain)High Low/None (requires <210 nm)High
Impurity Sensitivity High for acids & UV-active precursorsHigh for volatilesHigh for aromatics onlyUniversal
Chiral Resolution No (requires chiral plate)Yes (with chiral column)Yes (with chiral column)Yes (with chiral column)
Throughput High (parallel samples)Low (serial injection)LowLow

Critical Insight: Do not rely on HPLC-UV for this compound. The lack of conjugation means the product response factor is negligible compared to aromatic impurities. A 99% pure sample by HPLC-UV might actually be 50% pure if the impurity is a strong UV absorber (e.g., Butyl 2-furoate).

The Challenge of "Invisible" Chemistry

The core difficulty in validating Butyl (2S)-oxolane-2-carboxylate is that the product and its likely impurities behave differently under detection.

  • The Product: Visible only with oxidative stains (PMA, KMnO4) or Iodine.

  • Impurity A (Starting Material - Butyl 2-furoate): Strongly UV active (aromatic furan ring).

  • Impurity B (Hydrolysis - (S)-THF-2-carboxylic acid): Acidic, visible with pH indicators (Bromocresol Green).

Therefore, a single visualization method is insufficient. We must employ a Multi-Stage Visualization Strategy .

Diagram 1: Impurity Origin & Detection Logic

G cluster_0 Synthesis Pathway cluster_1 Detection Method SM Butyl 2-furoate (Starting Material) Prod Butyl (2S)-oxolane-2-carboxylate (Target Product) SM->Prod Hydrogenation UV UV Light (254 nm) SM->UV Strong Signal Deg (S)-THF-2-carboxylic acid (Hydrolysis Impurity) Prod->Deg Hydrolysis (Storage/Moisture) Prod->UV Invisible Stain1 PMA / KMnO4 Stain Prod->Stain1 Visible (Oxidation) Stain2 Bromocresol Green Deg->Stain2 Visible (Yellow spot)

Caption: Correlation between synthetic origins of impurities and the specific detection methods required to visualize them.

Experimental Protocol: Validating Purity

Materials & Reagents[1][2]
  • Stationary Phase: Silica Gel 60 F254 TLC plates (Aluminum or Glass backed).

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1]

  • Reference Standards:

    • Pure Butyl (2S)-oxolane-2-carboxylate (if available).

    • Butyl 2-furoate (to mark starting material).[2][3]

  • Visualization Reagents (Recipes provided in References):

    • Phosphomolybdic Acid (PMA): 10% in Ethanol.

    • Bromocresol Green: 0.04% in Ethanol (adjusted to blue with NaOH).

Mobile Phase Optimization

Since the compound is a moderately polar ester, a gradient screen is necessary to establish the Rf (Retardation Factor) between 0.3 and 0.6 for optimal resolution.

  • Screen 1: 9:1 Hex:EtOAc (Non-polar check).

  • Screen 2: 4:1 Hex:EtOAc (Standard ester system).

  • Screen 3: 2:1 Hex:EtOAc (Polar check).

Recommendation: Start with 4:1 Hexanes:EtOAc .

  • Expected Rf: ~0.45 – 0.55.

  • Why? This keeps the non-polar impurities (solvents) near the front and polar acid impurities near the baseline, isolating the product in the middle third of the plate.

Step-by-Step Validation Workflow

This protocol uses a "Split-Plate" or "Double-Development" technique to ensure nothing is missed.

Step 1: Plate Preparation & Spotting

  • Mark a baseline 1 cm from the bottom of the plate with a pencil.[4]

  • Spot three lanes:

    • Lane A: Reference Standard (if available).

    • Lane B: Co-spot (Standard + Sample).

    • Lane C: Sample (Butyl (2S)-oxolane-2-carboxylate).

  • Crucial: Spot a 4th lane with the Starting Material (Butyl 2-furoate) if checking reaction completion.

Step 2: Development

  • Elute in the chosen mobile phase (e.g., 4:1 Hex:EtOAc) until the solvent front reaches 1 cm from the top.

  • Remove and air dry completely. Do not heat yet.

Step 3: Visualization Cascade (The "Self-Validating" System) Perform these checks sequentially on the same plate or duplicate plates run in parallel.

  • Check 1: UV 254 nm (The Negative Control)

    • Observe under UV lamp.[5][6]

    • Result: The product spot (Lane C) should be invisible .

    • Validation: If you see a dark spot at the product Rf, your product is contaminated with a UV-active species (likely aromatic solvent or unreacted furan).

    • Action: Circle any UV-active spots with a pencil.

  • Check 2: Bromocresol Green (The Acid Check)

    • Dip the plate briefly in Bromocresol Green solution.

    • Result: Acids appear as yellow spots on a blue background.[7]

    • Validation: (S)-tetrahydrofuran-2-carboxylic acid (hydrolysis product) will appear near the baseline (Rf < 0.1). The ester product should not change color (remain blue/green).

  • Check 3: PMA Stain (The Product Confirmation)

    • Dip a fresh plate (or the UV-checked plate if not using Bromocresol) into PMA stain.

    • Heat with a heat gun at ~150°C until spots appear.

    • Result: The product appears as a dark blue/green spot on a yellow background.

    • Validation: This confirms the presence of the aliphatic ester.

Diagram 2: Visualization Decision Tree

G Start Develop TLC Plate (Hex:EtOAc 4:1) UVCheck View under UV (254 nm) Start->UVCheck UVResult Is there a spot at Rf ~0.5? UVCheck->UVResult Yes Yes UVResult->Yes Unexpected No No UVResult->No Expected Contaminated CONTAMINATED (Aromatic Impurity) CleanUV Passes UV Check (Proceed to Stain) StainChoice Choose Stain Strategy CleanUV->StainChoice PMA Dip in PMA & Heat StainChoice->PMA General Purity BCG Dip in Bromocresol Green StainChoice->BCG Hydrolysis Check PMA_Res Dark Spot at Rf ~0.5? (Confirms Product) PMA->PMA_Res BCG_Res Yellow Spot at Baseline? (Detects Acid Impurity) BCG->BCG_Res Yes->Contaminated No->CleanUV

Caption: Decision tree for interpreting TLC results. Note that a "clean" UV result is required for this specific non-UV active product.

Data Analysis & Interpretation

When analyzing the TLC data, calculate the Resolution (


) if impurities are close to the main spot.


Acceptance Criteria for "High Purity" via TLC:
  • Single Spot in PMA: Only one dark spot is visible after heating.

  • UV Silence: No UV absorption at the product Rf.

  • No Baseline Acid: No yellow spot with Bromocresol Green (indicating <1-2% hydrolysis).

  • Rf Consistency: The spot in Lane B (Co-spot) appears as a single, tight oval, not a figure-eight (which would indicate non-identity with the standard).

Limitations
  • Enantiomeric Excess (ee): This protocol cannot distinguish between the (2S) and (2R) enantiomers. If the (2R) enantiomer is present, it will co-elute perfectly. To validate the "2S" designation, you must use Chiral GC (e.g., Cyclodextrin column) or Chiral HPLC (e.g., Chiralpak AD/OD).

  • Volatiles: Residual butanol (from synthesis) may evaporate before staining or co-elute.

References

  • Compound Properties & Safety

    • National Center for Biotechnology Information. (2025).[2][3][8] PubChem Compound Summary for CID 91997, Butyl 2-thenoate (Analogous Structure Reference). Retrieved from [Link]

    • Note: While the specific butyl (2S) ester entry is less common, properties are inferred from the racemate and analogous thiophene/furan esters.
  • TLC Visualization Methodologies

    • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

    • Detailed recipes for PMA, Anisaldehyde, and Iodine stains.
  • Synthesis and Impurity Profile: Provides context on hydrogenation of furan precursors and potential impurities.
  • Comparison of Analytical Techniques: Discusses solvent properties and detection limits for THF deriv

Sources

Technical Comparison Guide: Butyl (2S)-oxolane-2-carboxylate vs. Proline Ester Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Butyl (2S)-oxolane-2-carboxylate (also known as Butyl (S)-tetrahydrofuran-2-carboxylate) and Proline Ester Analogues (e.g., L-Proline butyl ester).

While structurally homologous—differing only by the heteroatom substitution of oxygen (oxolane) for nitrogen (pyrrolidine)—these two classes of compounds exhibit divergent chemical reactivities and biological profiles. Proline esters are nucleophilic, basic, and serve as central scaffolds in organocatalysis and protein synthesis. In contrast, Butyl (2S)-oxolane-2-carboxylate is an electrophilic, non-basic ether-ester, primarily utilized as a bioisostere to modulate hydrogen bonding and metabolic stability, and as a prodrug for competitive inhibition of Proline Dehydrogenase (PRODH).

Chemical & Physical Profile

The substitution of the amine (NH) with an ether (O) fundamentally alters the electronic landscape of the molecule. This dictates their utility in drug design and synthesis.

Table 1: Physicochemical Comparison
FeatureButyl (2S)-oxolane-2-carboxylateL-Proline Butyl Ester
Core Structure Tetrahydrofuran (Oxolane)Pyrrolidine
Heteroatom Oxygen (Ether)Nitrogen (Secondary Amine)
Electronic Nature Electron-withdrawing (Inductive), Non-basicNucleophilic, Basic (

for conjugate acid)
H-Bonding Acceptor only (Ether O, Carbonyl O)Donor (NH) & Acceptor (N, Carbonyl O)
LogP (Est.) ~2.5 (Higher Lipophilicity)~1.8 (Ionizable at physiological pH)
Reactivity Inert to mild oxidants; Stable to base (relative to amide formation)Reactive to electrophiles; Forms enamines/iminiums
Primary Role Bioisostere, PRODH Inhibitor ProdrugOrganocatalyst, Peptide Building Block
Structural Visualization

The following diagram illustrates the critical electronic differences driving the functional divergence of these analogues.

G Proline L-Proline Ester (Pyrrolidine Core) NH N-H Group • H-Bond Donor • Nucleophilic (Enamine Catalysis) • Basic (pKa ~10) Proline->NH Oxolane Butyl (2S)-oxolane-2-carboxylate (Tetrahydrofuran Core) O Ether Oxygen • H-Bond Acceptor Only • Chemically Inert • Neutral (Non-ionizable) Oxolane->O NH->O Bioisosteric Replacement (Removes Donor & Charge)

Figure 1: Structural divergence highlighting the loss of H-bond donor capability and basicity upon O-substitution.

Biological Mechanism: The PRODH Inhibition Pathway

A critical application of Butyl (2S)-oxolane-2-carboxylate is its role as a prodrug for (S)-tetrahydro-2-furoic acid , a potent competitive inhibitor of Proline Dehydrogenase (PRODH).

  • Proline Mechanism: L-Proline is oxidized by PRODH (a mitochondrial flavoprotein) to

    
    -pyrroline-5-carboxylate (P5C), generating ATP and ROS.[1] This pathway supports cancer cell survival under stress.[2]
    
  • Oxolane Mechanism: The hydrolyzed acid of Butyl (2S)-oxolane-2-carboxylate binds to the PRODH active site. The ether oxygen mimics the proline nitrogen's positioning but cannot undergo oxidation to an imine/enamine, effectively "jamming" the catalytic cycle.

Experimental Insight: Synthetic Lethality

Research indicates that PRODH inhibition is synthetically lethal in cancers with upregulated p53 or inhibited glutaminase (GLS1).[1] The butyl ester form enhances cellular permeability compared to the free acid, allowing intracellular hydrolysis to release the active inhibitor.

PRODH_Pathway Proline L-Proline (Substrate) PRODH PRODH Enzyme (Mitochondrial) Proline->PRODH Binding ButylEster Butyl (2S)-oxolane-2-carboxylate (Prodrug) Inhibitor (S)-Tetrahydro-2-furoic Acid (Active Inhibitor) ButylEster->Inhibitor Intracellular Hydrolysis (Esterases) Inhibitor->PRODH Competitive Binding (Ki ~ mM range) P5C P5C (Metabolite) PRODH->P5C Oxidation Block Catalytic Blockade (No Oxidation) PRODH->Block Ether O cannot oxidize to imine ATP ATP + ROS (Tumor Survival) P5C->ATP

Figure 2: Mechanism of Action. The oxolane ester acts as a trojan horse, entering the cell to release a competitive inhibitor that blocks mitochondrial energy production.

Synthetic Utility & Protocols

A. Organocatalysis (Proline Only)

Proline esters are renowned for catalyzing asymmetric aldol and Mannich reactions via an enamine intermediate .

  • Note: Butyl (2S)-oxolane-2-carboxylate cannot function as an organocatalyst in this manner because it lacks the secondary amine required to form the enamine intermediate. Attempting to use it in this context will result in no reaction.

B. Synthesis of Butyl (2S)-oxolane-2-carboxylate

For researchers requiring this compound for bioisosteric studies or PRODH inhibition assays, the following protocol ensures high optical purity by avoiding racemization conditions common in aggressive esterifications.

Protocol: Steglich Esterification of (S)-Tetrahydro-2-furoic Acid

Rationale: Standard acid-catalyzed Fischer esterification can sometimes lead to partial racemization or side reactions with sensitive substrates. The DCC/DMAP coupling method proceeds under mild conditions, preserving the stereocenter at C2.

Reagents:

  • (S)-Tetrahydro-2-furoic acid (1.0 eq)

  • n-Butanol (1.2 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add (S)-Tetrahydro-2-furoic acid (10 mmol) and anhydrous DCM (50 mL).

  • Alcohol Addition: Add n-Butanol (12 mmol) and DMAP (1 mmol) to the stirring solution. Cool the mixture to 0°C using an ice bath.

  • Coupling: Dissolve DCC (11 mmol) in minimal DCM (10 mL) and add dropwise to the reaction mixture over 15 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1). The acid spot should disappear.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the DCU precipitate.

    • Wash the filtrate with 1N HCl (2 x 30 mL) to remove DMAP and unreacted amine.

    • Wash with Saturated NaHCO3 (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine (1 x 30 mL), dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify the resulting oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield Butyl (2S)-oxolane-2-carboxylate as a clear, colorless liquid.

Yield Expectation: 85–92% Characterization: 1H NMR should show the diagnostic triplet for the terminal methyl of the butyl group (~0.9 ppm) and the methine proton alpha to the ether/ester (~4.4 ppm).

Medicinal Chemistry Implications (Bioisosterism)[3][6][7][8]

When replacing a Proline residue with an Oxolane residue in a peptide or drug candidate:

  • Loss of H-Bond Donor: The NH is replaced by O. This is useful for identifying if the NH is essential for target binding or if it contributes to desolvation penalties.

  • Lipophilicity Boost: The oxolane ring is more lipophilic than the pyrrolidine ring (which is ionizable). This often improves Blood-Brain Barrier (BBB) penetration.

  • Conformational Lock: Both rings impose rigidity, but the oxolane ring has slightly different puckering preferences due to the shorter C-O bond lengths compared to C-N, potentially altering the vector of the carbonyl group.

References

  • PRODH Inhibition & Cancer: Elia, I., et al. "Proline metabolism supports metastasis formation and could be inhibited to target metastasizing cancer cells." Nature Communications, 2017. Link

  • Mechanism of Furoic Acid Derivatives: Hancock, C. N., et al. "Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation." Molecular Cancer Therapeutics, 2019. Link

  • Bioisosterism Strategies: Meanwell, N. A.[3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Synthetic Protocol (Steglich): Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978. Link

  • Physical Properties: PubChem Compound Summary for Tetrahydro-2-furoic acid. Link

Sources

Safety Operating Guide

Navigating the Safe Handling of Butyl (2S)-oxolane-2-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Butyl (2S)-oxolane-2-carboxylate, focusing on the appropriate Personal Protective Equipment (PPE) and proper disposal protocols. By understanding the "why" behind these procedures, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Vapors may be harmful if inhaled, and direct contact with the liquid can cause skin and eye irritation.[1][2][3] Given that many similar organic esters are flammable, it is crucial to handle Butyl (2S)-oxolane-2-carboxylate away from ignition sources and in a well-ventilated area.[1][3][5][6]

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense against chemical exposure. The following table outlines the recommended PPE for handling Butyl (2S)-oxolane-2-carboxylate.

Body Part Personal Protective Equipment Rationale and Best Practices
Hands Butyl rubber gloves .[7][8][9]Butyl rubber offers excellent resistance to a wide range of chemicals, including esters and ethers.[7][8] Always inspect gloves for any signs of degradation or perforation before use. For extended operations, consider double-gloving. Contaminated gloves should be disposed of properly after use.[1]
Eyes/Face Chemical safety goggles and a face shield .[1][10]Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face. This combination is crucial when handling larger quantities or when there is a significant risk of splashing.
Body Flame-retardant lab coat .[11]A flame-retardant lab coat protects against accidental splashes and potential flash fires, given the flammability of similar compounds. Ensure the lab coat is fully buttoned.
Respiratory Use in a certified chemical fume hood .[12][13] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13]A chemical fume hood is the primary engineering control to minimize inhalation exposure. If respirator use is necessary, a proper fit test and training are required.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is critical for minimizing risk.

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Ventilation : Always handle Butyl (2S)-oxolane-2-carboxylate inside a certified chemical fume hood to minimize the inhalation of vapors.[12][13]

  • Grounding : To prevent the buildup of static electricity, which could ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[5][6][14]

  • Dispensing : Use only non-sparking tools when opening and dispensing the chemical.[3][11]

  • Personal Hygiene : Avoid eating, drinking, or smoking in areas where chemicals are handled.[11][15] Wash hands thoroughly after handling, even if gloves were worn.[1][11]

Storage:

Store Butyl (2S)-oxolane-2-carboxylate in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][14][15] Keep it segregated from incompatible materials such as strong oxidizing agents.[15]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.

Step-by-Step Disposal Procedure:
  • Waste Collection : Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials used for spills, in a designated and clearly labeled hazardous waste container.

  • Container Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Butyl (2S)-oxolane-2-carboxylate".

  • Storage of Waste : Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Consult Local Regulations : Chemical waste disposal regulations vary by location. Always consult and adhere to your institution's and local environmental regulations for proper disposal procedures.[14] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and actions for the safe handling and disposal of Butyl (2S)-oxolane-2-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep Review SDS & SOPs Verify Emergency Equipment ppe Don Appropriate PPE prep->ppe Proceed to Handling fume_hood Work in Chemical Fume Hood ppe->fume_hood grounding Ground & Bond Equipment fume_hood->grounding dispense Dispense with Non-Sparking Tools grounding->dispense store Store in Cool, Dry, Well-Ventilated Area Away from Ignition Sources dispense->store After Use collect_waste Collect Waste in Labeled Container dispense->collect_waste Generate Waste contact_ehs Consult EHS & Local Regulations collect_waste->contact_ehs dispose Dispose via Approved Waste Stream contact_ehs->dispose

Caption: Workflow for Safe Handling and Disposal

By integrating these safety protocols and maintaining a vigilant and informed approach, you can ensure a safe and productive research environment when working with Butyl (2S)-oxolane-2-carboxylate.

References

  • Material Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (n.d.).
  • Material Safety Data Sheet. (2002, December 6).
  • Safety Data Sheet - BASF. (2026, January 13).
  • Safety Data Sheet. (2013, September 30).
  • Safety data sheet - BASF. (2025, October 17).
  • Safety Data Sheet - Thermo Fisher Scientific. (2025, September 6).
  • Safety Data Sheet - Sigma-Aldrich. (2025, November 6).
  • SDS US - NetSuite. (2018, October 17).
  • Safety Data Sheet - Sigma-Aldrich. (2025, October 24).
  • Safety Data Sheet - Fisher Scientific. (2015, June 17).
  • Butyl Gloves: The Ultimate Protection for Hazardous Chemical Handling - Safetyware Group. (2025, July 2).
  • Safety Data Sheet - Thermo Fisher Scientific. (n.d.).
  • Safety Data Sheet - PPG. (n.d.).
  • Safety Data Sheet - ChemPoint.com. (2021, March 23).
  • American Made Guardian Glove Butyl Rubber Gloves - MDS Associates. (n.d.).
  • SDS US: Butylal. (n.d.).
  • Chemical Resistant Butyl Gloves - Hazmat Resource, Inc. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.